molecular formula C21H21NO6 B1390417 Fmoc-3-aminoadipic acid CAS No. 1185303-08-5

Fmoc-3-aminoadipic acid

Cat. No.: B1390417
CAS No.: 1185303-08-5
M. Wt: 383.4 g/mol
InChI Key: JJSUQIKTDAOMSC-UHFFFAOYSA-N
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Description

Fmoc-3-aminoadipic acid is a useful research compound. Its molecular formula is C21H21NO6 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c23-19(24)10-9-13(11-20(25)26)22-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,27)(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSUQIKTDAOMSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201190006
Record name 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185303-08-5
Record name 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185303-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]hexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Purity Specifications for Fmoc-3-Aminoadipic Acid in Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes the critical quality attributes (CQAs) and purity specifications for Fmoc-3-aminoadipic acid (also known as Fmoc-


-aminoadipic acid or Fmoc-

-homoglutamic acid). As a non-canonical

-amino acid, this building block is pivotal in peptidomimetic drug design for inducing specific secondary structures (e.g.,

-turns) and enhancing proteolytic stability.

However, its synthesis and application in Solid-Phase Peptide Synthesis (SPPS) present unique challenges compared to standard


-amino acids. This guide details the rigorous purity standards required to prevent common synthetic failures such as chain termination, deletion sequences, and diastereomeric contamination.

Part 1: Critical Quality Attributes (CQAs) & Specifications

For high-fidelity research and pre-clinical development, the following specifications are recommended. These exceed standard commercial "technical grade" requirements to ensure reproducibility in complex syntheses.

Table 1: Recommended Purity Specifications
ParameterSpecificationCriticalityRationale
Appearance White to off-white powderLowVisual check for oxidation or moisture uptake.
Identity (NMR/MS) Conforms to structureHighConfirms correct regioisomer (3-amino vs. 2-amino).
Chemical Purity (HPLC)

98.5%
(Target

99.0%)
Critical Prevents accumulation of truncation/deletion sequences.
Enantiomeric Purity (Chiral HPLC)

99.5% ee
Critical

-amino acids are chiral; stereochemical impurities lead to inseparable diastereomeric peptides.
Free Amine Content

0.15%
HighFree amines cause "double hits" (insertion of two residues in one cycle).
Fmoc-

-Alanine Impurity

0.10%
Critical A specific byproduct of Fmoc-OSu activation that inserts an extra

-Ala residue.
Acetate Content

0.02%
HighAcetate (from solvents) permanently terminates peptide chains (acetylation).
Water Content (KF)

1.0%
MediumExcess water hydrolyzes active esters during coupling.
Side-Chain Protection

98% (e.g., -OtBu)
HighLoss of side-chain protection leads to branching or polymerization.

Part 2: Impurity Profile & Mechanistic Origins

Understanding the source of impurities allows researchers to troubleshoot synthesis failures effectively.

The "Lossen Rearrangement" Impurity (Fmoc- -Ala-OH)

Unlike standard amino acids, Fmoc-derivatives prepared using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) are prone to a specific side reaction known as the Lossen rearrangement.[1]

  • Mechanism: Trace base catalyzes the rearrangement of the hydroxysuccinimide ester, inserting a methylene group to form

    
    -alanine.
    
  • Impact: This impurity couples to the peptide, inserting a "ghost"

    
    -alanine residue that shifts the reading frame and molecular weight by +71 Da.
    
  • Detection: It often co-elutes with the main peak in standard C18 HPLC but can be resolved using phenyl-hexyl columns or specific gradients.

Regioisomeric Contamination

3-Aminoadipic acid is a positional isomer of 2-aminoadipic acid (


-aminoadipic acid).
  • Origin: Mixed isomers arising from non-selective synthesis routes (e.g., unoptimized Arndt-Eistert homologation of Aspartic acid).

  • Impact: Incorporation of the

    
    -isomer alters the backbone topology completely, disrupting designed secondary structures (
    
    
    
    -sheets/helices).
Enantiomeric Impurities

Synthesis of


-amino acids often requires chiral resolution. Incomplete resolution leads to the presence of the distomer (e.g., (S)-isomer in an (R)-batch).
  • Impact: In SPPS, this results in "diastereomeric peptides" (e.g., L-L-D-L vs L-L-L-L) which are often impossible to separate by preparative HPLC.

Part 3: Visualization of Impurity Propagation

The following diagram illustrates how a single impurity in the starting material propagates into complex failure sequences during SPPS.

SPPS_Failure_Modes Raw_Material This compound (Starting Material) Impurity_1 Impurity: Free Amine (>0.2%) Raw_Material->Impurity_1 Impurity_2 Impurity: Acetate (>0.02%) Raw_Material->Impurity_2 Impurity_3 Impurity: Fmoc-β-Ala (Lossen Product) Raw_Material->Impurity_3 Coupling SPPS Coupling Cycle Raw_Material->Coupling Impurity_1->Coupling Competes Impurity_2->Coupling Caps Resin Impurity_3->Coupling Couples Result_1 Double Insertion (+ Residue Mass) Coupling->Result_1 Via Free Amine Result_2 N-Terminal Acetylation (Chain Termination) Coupling->Result_2 Via Acetate Result_3 Insertion of β-Ala (+71 Da Shift) Coupling->Result_3 Via β-Ala

Caption: Propagation of specific raw material impurities into peptide synthesis failure modes.

Part 4: Analytical Protocols

To validate the purity of this compound, the following analytical workflows are recommended.

High-Performance Liquid Chromatography (HPLC) - Chemical Purity[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 265 nm (Fmoc absorption max) and 210 nm (peptide bond).

  • Pass Criteria: Main peak area >98.5%. No single impurity >0.5%.

Chiral HPLC - Enantiomeric Purity

Standard C18 columns cannot separate enantiomers. Use polysaccharide-based stationary phases.[2]

  • Column: Chiralpak IC or IA (Daicel), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1) - Isocratic.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Rationale: The immobilized polysaccharide selector discriminates between the spatial arrangement of the (R) and (S) Fmoc-

    
    -amino acid.
    
Gas Chromatography (GC) - Free Amine & Solvents
  • Method: Headspace GC for residual solvents (Ethyl Acetate, DCM).

  • Free Amine Test: While the Kaiser test is qualitative, a quantitative GC assay (derivatization with TFAA) is preferred for vendors to certify <0.2% free amine content.

Part 5: Handling and Storage

  • Temperature: Store at +2°C to +8°C. Long-term storage at -20°C is recommended to prevent slow hydrolysis of the side-chain ester.

  • Moisture: Hygroscopic. Allow the bottle to equilibrate to room temperature before opening to prevent condensation, which accelerates Fmoc cleavage.

References

  • Hlebowicz, E. et al. (2009). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Science. Retrieved from [Link]

  • Phenomenex . HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

Sources

The Strategic Incorporation of Fmoc-3-aminoadipic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

The deliberate inclusion of unnatural amino acids (Uaas) into peptide scaffolds represents a cornerstone of modern medicinal chemistry and chemical biology. Among these, Fmoc-3-aminoadipic acid (Fmoc-Aad-OH) emerges as a versatile building block, prized for its unique dicarboxylic acid side chain. This extended side chain, compared to aspartic or glutamic acid, provides a strategic platform for introducing negative charges, modulating peptide conformation, and, most critically, serving as an orthogonal handle for site-specific conjugation and the construction of complex peptide architectures. This guide provides an in-depth examination of the principles, protocols, and strategic considerations for leveraging Fmoc-Aad-OH in unnatural peptide synthesis, tailored for scientists engaged in cutting-edge peptide research and development.

Introduction: The Rationale for Unnatural Amino Acids

Standard solid-phase peptide synthesis (SPPS) efficiently assembles peptides from the 20 proteinogenic amino acids.[1] However, natural peptides often suffer from limitations such as poor metabolic stability and limited conformational diversity.[2] The incorporation of Uaas like this compound is a powerful strategy to overcome these drawbacks.[3] Fmoc-Aad-OH, with its six-carbon backbone and dual carboxylic acid functionalities, offers a unique toolset for peptide engineers. Its Nα-Fmoc group ensures compatibility with the most common and mild SPPS chemistry, while the side-chain carboxyl group, when appropriately protected, provides a latent reactive site for sophisticated molecular engineering.[4][5]

Core Principles: Orthogonal Protection in Fmoc-Aad-OH Chemistry

The successful application of Fmoc-Aad-OH hinges on the concept of orthogonal protection .[6][7] In this strategy, multiple classes of protecting groups are used, each of which can be removed by a specific chemical mechanism without affecting the others.[8][9] For Fmoc-Aad-OH, this means:

  • Nα-Fmoc group: A temporary protecting group, stable to acid but readily removed by a mild base (typically 20% piperidine in DMF) to allow for peptide chain elongation.[10][11]

  • Side-Chain Protecting Group (OR): A stable group protecting the γ-carboxyl moiety. This group must withstand the repeated cycles of Fmoc deprotection but be removable under specific conditions that leave the peptide-resin linkage and other side-chain protections intact.[8]

The choice of the side-chain protecting group is a critical experimental decision dictated by the ultimate synthetic goal.

Data Presentation: Comparison of Side-Chain Protecting Groups for Fmoc-Aad-OH
Protecting GroupStructureCleavage ConditionsKey Advantages & Strategic Use
tert-Butyl (OtBu) -C(CH₃)₃Strong acid (e.g., >90% Trifluoroacetic Acid, TFA)Cleaved simultaneously with the peptide from most standard resins (e.g., Wang, Rink Amide). Ideal for introducing a permanent negative charge in the final peptide.[4][5]
Allyl (OAll) -CH₂CH=CH₂Pd(0) catalysis (e.g., Pd(PPh₃)₄) with a scavenger (e.g., PhSiH₃).[12]Fully orthogonal to Fmoc/tBu chemistry. Allows for selective on-resin deprotection to expose the side-chain carboxyl for conjugation or cyclization.[8][13]
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) Complex Heterocycle2-5% Hydrazine in DMFOrthogonal to both Fmoc and tBu/TFA. Provides an alternative to Palladium-based deprotection for on-resin modifications.

Experimental Workflows & Methodologies

Standard Incorporation of Fmoc-Aad(OtBu)-OH into a Peptide Sequence

This protocol describes the incorporation of an Aad residue where the side chain is deprotected during the final cleavage step, resulting in a peptide with a free side-chain carboxylic acid.

Objective: To couple Fmoc-Aad(OtBu)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • Fmoc-Aad(OtBu)-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous, amine-free DMF (N,N-Dimethylformamide)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

Protocol:

  • Pre-activation: In a separate vessel, dissolve Fmoc-Aad(OtBu)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to react for 2-5 minutes. Expert Insight: Pre-activation is crucial for converting the carboxylic acid to a more reactive species, ensuring efficient coupling. HATU is recommended for sterically hindered couplings.[14]

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the swelled and deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test or other qualitative ninhydrin test to confirm the absence of free primary amines, indicating complete coupling.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[8]

  • Fmoc Deprotection (for subsequent coupling): Treat the resin with 20% piperidine in DMF for 5-10 minutes, then repeat for another 5-10 minutes to ensure complete removal of the Fmoc group.[11]

  • Final Washing: Wash the resin again as in step 5 to prepare for the next coupling cycle.

Site-Specific On-Resin Conjugation via Orthogonal Deprotection

This advanced workflow demonstrates the power of Fmoc-Aad-OH as a conjugation handle. Here, we use the Allyl (OAll) protecting group.

Objective: To selectively deprotect the Aad side chain and conjugate a primary amine-containing molecule (e.g., a fluorescent dye) while the peptide remains attached to the resin.

Protocol:

  • Peptide Synthesis: Synthesize the desired peptide sequence using standard Fmoc-SPPS, incorporating Fmoc-Aad(OAll)-OH at the desired position. Keep the final N-terminal Fmoc group on if N-terminal modification is not desired.

  • Resin Preparation: Swell the fully synthesized, protected peptide-resin in anhydrous DCM or THF.

  • Allyl Deprotection:

    • Prepare a solution of Pd(PPh₃)₄ (0.2-0.3 eq. relative to resin loading) and a scavenger such as Phenylsilane (PhSiH₃, 20-25 eq.) in anhydrous DCM/THF.

    • Causality Note: The Palladium catalyst performs the deallylation, while the scavenger (a hydride donor) is essential to trap the allyl cation, preventing side reactions like re-allylation of the desired carboxylate.[12]

    • Add the catalyst/scavenger solution to the resin and agitate under an inert atmosphere (Argon or Nitrogen) for 2 hours.

    • Wash the resin extensively with DCM, 0.5% DIPEA in DMF, and 0.5% Sodium diethyldithiocarbamate in DMF to remove all traces of Palladium, followed by thorough DMF and DCM washes.

  • Side-Chain Amide Coupling:

    • Activate the newly exposed side-chain carboxylic acid using standard coupling reagents (e.g., HBTU/DIPEA in DMF).

    • Add the amine-containing molecule to be conjugated (e.g., Biotin-NH₂, Lissamine-NH₂) (3-5 eq.).

    • Allow the reaction to proceed for 2-4 hours or overnight. Monitor for completion.

  • Final Cleavage and Deprotection:

    • Wash the resin thoroughly.

    • If an N-terminal Fmoc group is present, remove it with 20% piperidine/DMF.

    • Cleave the peptide from the resin and remove all remaining acid-labile side-chain protecting groups (like tBu, Boc, Trt) using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[4]

Visualization of Key Workflows

Diagram 1: Orthogonal Protection Scheme

This diagram illustrates the concept of using different protecting groups that can be removed under distinct chemical conditions, which is central to the strategic use of Fmoc-Aad-OH.

G cluster_0 Protected Peptide on Resin cluster_1 Deprotection Pathways cluster_2 Resulting Species Peptide Resin-Peptide...-Aad(OR)-...-NH-Fmoc Fmoc_Removal Fmoc Removal (Piperidine) Peptide->Fmoc_Removal Step 1a Sidechain_Removal Side-Chain (OR) Removal (e.g., Pd(0) for OAll) Peptide->Sidechain_Removal Step 1b (Orthogonal) Elongation Ready for Chain Elongation Fmoc_Removal->Elongation Conjugation Ready for Side-Chain Conjugation Sidechain_Removal->Conjugation Final_Cleavage Final Cleavage (TFA) Final_Peptide Final, Deprotected Peptide Final_Cleavage->Final_Peptide Elongation->Final_Cleavage After full synthesis Conjugation->Final_Cleavage Step 2

Caption: Orthogonal deprotection pathways for a peptide containing Fmoc-Aad(OR)-OH.

Diagram 2: Workflow for Site-Specific Peptide Labeling

This workflow visualizes the step-by-step process for creating a side-chain labeled peptide using Fmoc-Aad(OAll)-OH.

G A 1. Synthesize Peptide Incorporate Fmoc-Aad(OAll)-OH B 2. On-Resin Allyl Deprotection (Pd(PPh₃)₄ / PhSiH₃) A->B C 3. Activate Free Side-Chain Carboxyl (HBTU/DIPEA) B->C D 4. Couple Amine-Label (e.g., Dye-NH₂) C->D E 5. Final Cleavage from Resin (TFA Cocktail) D->E F Purified, Site-Specifically Labeled Peptide E->F

Caption: Step-by-step workflow for site-specific peptide labeling via the Aad side chain.

Advanced Applications and Trustworthiness of Protocols

The protocols described are self-validating systems. The completeness of each reaction step (coupling and deprotection) can be rigorously monitored using standard analytical techniques like the Kaiser test for primary amines and HPLC/MS analysis of small cleavage samples.

  • Branched and Cyclic Peptides: The exposed side-chain carboxyl group can be used as an anchor point to initiate the synthesis of a second peptide chain, creating branched structures. Alternatively, it can be coupled with an N-terminal amine or another side chain (e.g., Lysine) to form lactam-bridged cyclic peptides, which often exhibit enhanced stability and receptor binding affinity.[15]

  • PEGylation: The side-chain can be conjugated to polyethylene glycol (PEG) chains, a proven strategy to increase the hydrodynamic radius of a peptide, thereby reducing renal clearance and extending its in vivo half-life.[16][17]

  • Peptidomimetics: Fmoc-Aad-OH serves as a scaffold to introduce non-peptidic moieties, transforming a simple peptide into a complex peptidomimetic with improved pharmacological properties.[2][18]

Conclusion

This compound is far more than a simple spacer or charge modulator; it is a strategic tool for precision peptide engineering. Its true value is realized through the careful application of orthogonal protection schemes, which unlock a vast potential for site-specific modification. By providing a chemically distinct handle on the peptide scaffold, Fmoc-Aad-OH enables the rational design and synthesis of sophisticated constructs, from fluorescently labeled probes to constrained therapeutic leads and targeted drug conjugates. Mastery of its chemistry is therefore an essential capability for any laboratory focused on the development of next-generation peptide-based technologies.

References

  • MySkinRecipes. Fmoc-Aad(OtBu)-OH. [Link]

  • Propeptis. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

  • Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Peptide Science, 55(2), 123-139. [Link]

  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptides, Vol. 2013. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Isidro-Llobet, A., et al. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Burgess, K. (2023). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. [Link]

  • AAPPTec. Planning a Peptide Synthesis. [Link]

  • Neuland Labs. (2022). A Guide to the Basics of Peptide Conjugation. [Link]

  • Ochtrop, P., et al. (2020). Side-Chain Modification of Peptides Using a Phosphoranylidene Amino Acid. Organic Letters, 22(9), 3593–3597. [Link]

  • Aapptec Peptides. Fmoc-Aad(OtBu)-OH [159751-47-0]. [Link]

  • Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. [Link]

  • Inazu, T., et al. (2001). New Allyl Ester Linker and Solid-phase Block Synthesis of the Serglycin Core Region. Chemistry Letters, 30(12), 1360-1361. [Link]

  • Lahankar, N. (2018). Side Chain Modifications To Improve Peptide Structure–Activity Relation. Seton Hall University eRepository. [Link]

  • ResearchGate. Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • Bloom, S., et al. (2018). Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. Nature Chemistry, 10(2), 205–211. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/2018_NatureChemistry_Bloom.pdf]([Link] Macmillan Group/files/publications/2018_NatureChemistry_Bloom.pdf)

  • ResearchGate. Side-Chain Modification of Peptides Using a Phosphoranylidene Amino Acid. [Link]

  • Parrish, B., et al. (2014). PEG−peptide conjugates. Biomacromolecules, 15(7), 2337-2351. [Link]

  • GenScript. Peptide Modifications. [Link]

  • Fiveable. Orthogonal Protection Definition. [Link]

  • ResearchGate. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. [Link]

  • Ghosh, K., & Lubell, W. D. (2023). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

  • LSU Scholarly Repository. Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. [Link]

Sources

Fmoc-3-Aminoadipic Acid: A Strategic Building Block for Next-Gen Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the application of Fmoc-3-aminoadipic acid (also known as Fmoc-


-Glutamic acid or Fmoc-

-HomoGlu) in solid-phase peptide synthesis (SPPS).

Technical Guide & Application Note

Executive Summary

This compound (Fmoc-3-AAA) represents a critical crossover tool in modern peptide drug design, bridging the gap between natural


-amino acid functionality and the proteolytic resistance of 

-peptides. Chemically defined as 3-aminohexanedioic acid , this building block functions as a

-Glutamic Acid
mimetic. It retains the exact side-chain carboxylate functionality of Glutamic acid (essential for salt-bridging and receptor binding) while introducing a single-carbon extension in the peptide backbone.

This modification confers two distinct therapeutic advantages: complete resistance to aminopeptidases and the induction of novel secondary structures (such as the 14-helix) that stabilize the bioactive conformation of the peptide. This guide details the physicochemical properties, synthesis protocols, and strategic integration of Fmoc-3-AAA into bioactive sequences.[1]

Chemical Profile & Structural Logic

Identity and Nomenclature

Confusion often arises regarding the nomenclature of aminoadipic isomers. For peptide synthesis, 3-aminoadipic acid is the


-isomer.
ParameterSpecification
IUPAC Name 3-Aminohexanedioic acid
Common Synonyms

-Glutamic acid (

-Glu);

-Homoglutamic acid (ambiguous)
Chemical Formula

Structural Class

-Amino Acid (Side chain on

-carbon)
Side Chain

(Identical to L-Glutamic Acid)
Chirality Available as (R) or (S) enantiomers (typically (S) mimics L-Glu)
Structural Diagram

The following diagram illustrates the structural relationship between L-Glutamic Acid (natural) and 3-Aminoadipic Acid (engineered), highlighting the backbone extension that confers stability.

ChemicalStructure cluster_0 Natural Alpha-Amino Acid cluster_1 Beta-Amino Acid Building Block Glu L-Glutamic Acid (2-Aminopentanedioic) Susceptible to Proteolysis AAA 3-Aminoadipic Acid (3-Aminohexanedioic) Protease Resistant Backbone Glu->AAA Backbone Extension (+1 CH2 Group) Function Retained Side Chain (-CH2CH2COOH) Maintains Receptor Affinity Glu->Function AAA->Function

Figure 1: Structural comparison showing the retention of the functional side chain despite the backbone modification.

Strategic Utility in Drug Design

Proteolytic Stability

The primary driver for incorporating Fmoc-3-AAA is to evade proteolytic degradation. Standard proteases (trypsin, chymotrypsin, pepsin) recognize the specific spatial arrangement of the peptide bond relative to the


-carbon side chain. The insertion of the extra methylene group (

) in 3-AAA distorts this scissile bond geometry, rendering the linkage "invisible" to most endogenous enzymes [1].
Conformational Constraints (Foldamers)

Unlike flexible linear linkers (e.g., Glycine),


-amino acids like 3-AAA favor specific secondary structures. When patterned periodically with 

-amino acids (e.g.,

), they induce the formation of stable helices (such as the 14-helix or 12-helix ). This allows researchers to "lock" a peptide into its bioactive conformation, increasing potency by reducing the entropic cost of binding [2].
Applications
  • Integrin Inhibitors: Used in RGD (Arg-Gly-Asp) mimetics where replacing Asp/Glu with 3-AAA maintains the carboxylate necessary for metal ion coordination while preventing enzymatic cleavage.

  • Enzyme Inhibitors: Acts as a transition-state analog in protease inhibitors.

  • CNS Peptides: Increases the half-life of neuropeptide analogs (e.g., Glutamate receptor modulators) allowing them to cross the blood-brain barrier more effectively before degradation.

Technical Protocol: Solid Phase Peptide Synthesis (SPPS)

Reagent Selection

To ensure high-fidelity synthesis, the correct protected derivative must be used.

  • Building Block: Fmoc-(S)-3-aminoadipic acid(OtBu)-OH .

  • Side Chain Protection: The

    
    -carboxyl group is protected as a tert-butyl ester (OtBu) . This is orthogonal to the Fmoc group (base labile) and is removed simultaneously with the resin cleavage (acid labile).
    
  • Coupling Reagents:

    
    -amino acids have slightly lower reactivity than 
    
    
    
    -amino acids due to the extra degree of freedom in the backbone. Stronger activation is recommended.
Step-by-Step Synthesis Workflow

The following protocol assumes a standard Fmoc/tBu strategy on Rink Amide or Wang resin.

StepOperationReagents & ConditionsCritical Notes
1 Resin Swelling DCM (30 min) followed by DMF wash.Ensure resin is fully solvated.
2 Fmoc Deprotection 20% Piperidine in DMF (2 x 10 min).Monitor UV absorbance to ensure complete removal.
3 Activation HATU (0.95 eq) + HOAt (0.95 eq) + DIPEA (2.0 eq).Avoid HBTU/TBTU for difficult

-couplings; HATU is superior.
4 Coupling React Fmoc-3-AAA(OtBu)-OH (3-4 eq) for 60-90 min .Double coupling is highly recommended for this residue.
5 Capping Acetic anhydride / Pyridine in DMF.Essential to terminate unreacted chains if single coupling is used.
6 Chain Elongation Repeat steps 2-5 for subsequent amino acids.The amine of the resin-bound 3-AAA is a primary amine; next coupling proceeds normally.
7 Global Cleavage TFA / TIS / H2O (95:2.5:2.5) for 2-3 hours.Removes the OtBu side chain protection and cleaves peptide from resin.[2]
Troubleshooting: Glutarimide Formation

While aspartimide formation is a major issue with Aspartic acid (forming a 5-membered ring), 3-aminoadipic acid can theoretically form a 6-membered glutarimide ring upon activation, though this is kinetically much slower and less common.

  • Risk Factor: Strong bases or prolonged activation times.

  • Mitigation: Use Oxyma Pure/DIC as an alternative coupling system if side reactions are observed with HATU/DIPEA.

Synthesis Logic Diagram

SPPS_Workflow cluster_activation Activation Cycle Start Resin-Bound Peptide (Free Amine) Coupling Coupling Reaction (60-90 min, Double Couple) Start->Coupling Reagents Fmoc-3-AAA(OtBu)-OH + HATU/HOAt/DIPEA ActiveEster Activated Fmoc-3-AAA Ester Reagents->ActiveEster In situ activation ActiveEster->Coupling Check Kaiser Test / Chloranil Test Coupling->Check Check->Coupling Color (Positive) Incomplete FmocRemoval Fmoc Deprotection (20% Piperidine/DMF) Check->FmocRemoval Blue (Negative) Complete NextAA Ready for Next AA FmocRemoval->NextAA

Figure 2: Optimized SPPS workflow for incorporating this compound, emphasizing the activation and validation steps.

References

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). Beta-peptides: from structure to function. Chemical Reviews. Link

  • Aguilar, M. I. (Ed.). (2010). Peptidomimetics: Protocols and Concepts. Methods in Molecular Biology. Link

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][3][4][5] Chemical Reviews. Link

  • Sigma-Aldrich (Merck). Fmoc-beta-Glu(OtBu)-OH Product Specification. Link

Sources

Spectroscopic data (NMR, IR, Mass Spec) of Fmoc-3-aminoadipic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Fmoc-3-aminoadipic Acid

For researchers, scientists, and professionals in drug development, the precise structural confirmation and purity assessment of reagents are foundational to experimental success and regulatory compliance. This compound, a non-standard amino acid derivative, offers a unique building block for the synthesis of novel peptides and peptidomimetics. Its utility in solid-phase peptide synthesis (SPPS) and other synthetic methodologies hinges on the unambiguous verification of its chemical structure and the absence of impurities.[1][2] This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound and outlines the experimental protocols for their acquisition and interpretation.

The Molecular Architecture of this compound

This compound possesses a chiral center at the 3-position and incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function. This protecting group is crucial for orthogonal synthesis strategies, as it is stable to acidic conditions but readily cleaved by a weak base, typically piperidine in DMF.[1][3] The adipic acid backbone provides a dicarboxylic acid functionality, enabling diverse chemical modifications and applications.

To facilitate the discussion of its spectroscopic characteristics, the structure of this compound is presented below with key atomic positions numbered.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[4] For this compound, both ¹H and ¹³C NMR are indispensable for confirming its identity.

¹H NMR Spectroscopy

Principles and Causality: ¹H NMR spectroscopy probes the hydrogen nuclei within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups (like carbonyls and the Fmoc group) deshield protons, causing them to resonate at higher chemical shifts (downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, providing valuable information about the connectivity of the carbon skeleton.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

Protons (Position)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Carboxylic Acids (1-COOH, 6-COOH)12.0 - 12.5br s2H
Fmoc Aromatic (C14-C17, C19-C22)7.30 - 7.90m8H
Amide (N7-H)~7.20d1H
Fmoc (C11-H)4.20 - 4.40t1H
Fmoc (C10-H₂)4.10 - 4.30d2H
Adipic Acid (C3-H)3.80 - 4.00m1H
Adipic Acid (C2-H₂, C5-H₂)2.20 - 2.50m4H
Adipic Acid (C4-H₂)1.60 - 1.80m2H

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like those in carboxylic acids and amides.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase correction and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopy

Principles and Causality: ¹³C NMR provides a spectrum of the carbon backbone of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. Carbonyl carbons are highly deshielded and appear far downfield.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Carbon (Position)Predicted Chemical Shift (δ, ppm)
Carboxylic Acids (C1, C6)173.0 - 175.0
Carbamate Carbonyl (C8)156.0 - 157.0
Fmoc Aromatic (Quaternary)143.0 - 145.0
Fmoc Aromatic (Quaternary)140.0 - 141.0
Fmoc Aromatic (CH)120.0 - 128.0
Fmoc (C10)65.0 - 66.0
Adipic Acid (C3)50.0 - 52.0
Fmoc (C11)46.0 - 47.0
Adipic Acid (C2, C4, C5)30.0 - 40.0

Experimental Protocol for ¹³C NMR: The sample prepared for ¹H NMR can be used directly. The acquisition will require a larger number of scans due to the low natural abundance of ¹³C. A proton-decoupled experiment is standard to produce a spectrum with single lines for each carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principles and Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. This makes IR an excellent tool for quickly confirming the presence of key functional groups.[5]

Expected IR Absorption Bands:

Functional GroupBondPredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad
AmideN-H stretch3280 - 3350Medium
Carboxylic AcidC=O stretch1700 - 1725Strong
Carbamate (Fmoc)C=O stretch1680 - 1700Strong
Aromatic RingC=C stretch1450 - 1600Medium
C-O StretchC-O1200 - 1300Strong

Experimental Protocol for ATR-FTIR:

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal and apply pressure using the anvil.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Principles and Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like Fmoc-amino acids, allowing for the determination of the molecular weight with high accuracy. Fragmentation patterns can provide further structural information.[6]

Expected Mass Spectrum Data:

  • Molecular Formula: C₂₁H₂₁NO₆

  • Molecular Weight: 383.39 g/mol

  • Predicted ESI-MS Peaks:

    • Positive Mode: [M+H]⁺ at m/z 384.14

    • Negative Mode: [M-H]⁻ at m/z 382.13

  • Key Fragmentation: A characteristic fragmentation in MS/MS analysis would be the loss of the fluorenylmethoxy group, resulting from cleavage of the carbamate.

Experimental Workflow:

MS_Workflow cluster_sample_prep Sample Preparation cluster_instrument Mass Spectrometer cluster_data Data Analysis A Dissolve sample in suitable solvent (e.g., ACN/H₂O) B Infuse sample into ESI source A->B Introduction C Ionization B->C Nebulization & Desolvation D Mass Analyzer (e.g., TOF, Quadrupole) C->D Ion Acceleration E Detector D->E Ion Separation F Generate Mass Spectrum (Intensity vs. m/z) E->F Signal Transduction G Identify Molecular Ion Peak F->G Interpretation

Caption: General workflow for ESI-Mass Spectrometry analysis.

Ensuring Scientific Integrity: Purity Assessment

While NMR, IR, and MS are powerful tools for structural confirmation, they must be coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) to assess purity.[7] The presence of impurities, such as free 3-aminoadipic acid, dipeptides, or by-products from the Fmoc protection step, can compromise subsequent synthetic steps.[8][9] A typical quality control workflow involves using HPLC to separate the main compound from any impurities, with UV detection to quantify their relative amounts. The fractions can then be analyzed by MS to identify the impurities.

Conclusion

The structural integrity of this compound is paramount for its successful application in research and development. A combination of NMR, IR, and Mass Spectrometry provides a comprehensive analytical toolkit for its characterization. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy provides rapid verification of essential functional groups, while mass spectrometry confirms the molecular weight. By following rigorous, well-established protocols for data acquisition and interpretation, researchers can confidently verify the structure and purity of this valuable synthetic building block, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • MedchemExpress.
  • Advent Chembio Pvt. Ltd.
  • ResearchGate. FTIR spectra of (a)
  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.
  • ChemPep Inc. Overview of Fmoc Amino Acids.
  • Chem-Impex International. Fmoc-L-α-aminoadipic acid δ-tert-butyl ester.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • Sigma-Aldrich. Novabiochem® Fmoc-Amino Acids.
  • Merck Millipore.
  • Merck Millipore.
  • ResearchGate. ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3.
  • Sethi, M. K., et al. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 2020, 95-104.
  • ScienceOpen.
  • Nowick, J.S.
  • The Royal Society of Chemistry.
  • Iris Biotech GmbH. FMOC STANDARD AMINO ACIDS.
  • Wiley Online Library. FT‐IR spectra of the Fmoc‐Trp‐OH bulk compound, shake and non‐shake xerogels.
  • MDPI.

Sources

Methodological & Application

Application Note: Optimized Coupling Protocols for Fmoc-3-Aminoadipic Acid in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 3-aminoadipic acid (also known as


-aminoadipic acid or 3-aminohexanedioic acid) into peptide sequences presents unique challenges in Solid-Phase Peptide Synthesis (SPPS). As a 

-amino acid with a dicarboxylic acid side chain, it introduces kinetic hurdles related to acylation rates and potential side reactions such as intramolecular cyclization or aggregation.

This guide provides a validated, high-fidelity protocol for coupling Fmoc-3-aminoadipic acid (Fmoc-β-Aad(OtBu)-OH) . We prioritize the DIC/Oxyma Pure system for its balance of efficiency and suppression of racemization, while reserving HATU/HOAt for difficult sequence-dependent contexts.

Chemical Context & Challenges[1][2][3][4]

The Target Molecule

This compound is a


-amino acid analogue of aspartic acid/glutamic acid.
  • Structure: The amino group is attached to the

    
    -carbon (C3) relative to the backbone carboxyl (C1).
    
  • Side Chain: A propionic acid moiety attached to the

    
    -carbon (typically protected as a tert-butyl ester, OtBu).
    
  • Nomenclature Note: Distinct from

    
    -aminoadipic acid (2-aminohexanedioic acid), which is an 
    
    
    
    -amino acid.
Mechanistic Challenges[1]
  • Slower Kinetics: Activation of

    
    -amino acids is generally slower than 
    
    
    
    -amino acids due to the lack of the electron-withdrawing
    
    
    -substituent effect adjacent to the carbonyl, which typically stabilizes the active ester.
  • Aggregation:

    
    -peptides and mixed 
    
    
    
    -peptides can adopt stable secondary structures (helices/sheets) on-resin, leading to incomplete coupling (deletion sequences).
  • Steric Hindrance: The

    
    -position of the amine can introduce conformational constraints during the nucleophilic attack on the incoming activated amino acid.
    

Reagent Selection Strategy

The choice of coupling reagent is critical. We categorize recommendations based on "Standard" vs. "Difficult" sequence contexts.

Table 1: Comparative Analysis of Coupling Reagents
Reagent SystemActivation TypeRecommended UseProsCons
DIC / Oxyma Pure Carbodiimide / OximePrimary Choice (Standard)Low epimerization, "Green" (explosive-free), high yield.Slower than HATU for extremely hindered residues.
HATU / HOAt / DIEA Uronium / Aza-benzotriazoleSecondary Choice (Difficult)Extremely fast kinetics, high conversion for hindered amines.Risk of guanidinylation; higher epimerization risk if base excess is uncontrolled.
PyBOP / DIEA PhosphoniumLegacy / Specific CasesRobust, no guanidinylation risk.Byproducts (HMPA) are toxic/carcinogenic; slower than HATU.
Why DIC/Oxyma Pure?

While HATU is often the default for "difficult" peptides, DIC (Diisopropylcarbodiimide) paired with Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) offers a superior safety profile and comparable efficiency for


-amino acids without the risk of capping the N-terminus via guanidinylation (a known side reaction of uronium salts like HATU when the coupling is slow).

Detailed Experimental Protocol

Materials Required[3][5][6]
  • Amino Acid: this compound(OtBu)-OH (Fmoc-β-Aad(OtBu)-OH).

  • Resin: Rink Amide or Wang Resin (0.3–0.6 mmol/g loading recommended to reduce aggregation).

  • Solvent: DMF (Peptide grade, low amine content).

  • Activator: DIC (Diisopropylcarbodiimide).

  • Additive: Oxyma Pure.

  • Base: DIEA (Diisopropylethylamine) - Only required for HATU protocols.

Step-by-Step Coupling Cycle (Standard DIC/Oxyma)

This protocol assumes a 0.1 mmol synthesis scale.

Step 1: Resin Preparation & Swelling
  • Weigh resin into the reaction vessel.

  • Swell in DCM for 20 minutes (crucial for opening the polymer matrix).

  • Wash with DMF (3 x 1 min).

Step 2: Fmoc Deprotection
  • Add 20% Piperidine in DMF (with 0.1M Oxyma Pure to suppress aspartimide formation if susceptible residues are present).

  • Incubate: 3 minutes (Flow wash) + 10 minutes (Batch).

  • Wash: DMF (5 x 1 min). Ensure UV monitoring shows baseline return.

Step 3: Activation & Coupling (The Critical Step)

Use a 4-fold excess of reagents relative to resin loading.

  • Prepare Solution A: Dissolve Fmoc-β-Aad(OtBu)-OH (4 eq) and Oxyma Pure (4 eq) in minimal DMF.

  • Prepare Solution B: Add DIC (4 eq) to Solution A.

  • Pre-activation: Allow the mixture to react for 2–3 minutes before adding to the resin. Note: This generates the active ester.[1]

  • Reaction: Add the mixture to the resin.

  • Incubation: Shake/Vortex at room temperature for 60–90 minutes .

    • Optimization: For sequences >15 residues, heat to 50°C (microwave or conventional) for 20 minutes.

Step 4: Monitoring
  • Perform a Kaiser Test (Ninhydrin).

    • Blue beads: Incomplete coupling

      
      Re-couple .
      
    • Colorless beads: Complete coupling

      
       Proceed.
      
  • Alternative for Proline/Secondary amines: Chloranil Test.

Step 5: Capping (Optional but Recommended)
  • Add Acetic Anhydride / Pyridine / DMF (1:1:8).

  • Incubate for 5 minutes.

  • Wash: DMF (3 x 1 min).

Troubleshooting & Advanced Workflows

"Difficult" Sequences (Aggregation)

If the Kaiser test remains positive after the first coupling:

  • Double Coupling: Repeat Step 3 with fresh reagents.

  • Switch Reagents: Use HATU (3.8 eq) / HOAt (4 eq) / DIEA (8 eq) .

    • Caution: Add DIEA last to the amino acid/HATU mixture immediately before adding to resin to minimize racemization.

  • Solvent Magic: Use NMP (N-Methyl-2-pyrrolidone) or add 1% Triton X-100 to the coupling mixture to disrupt H-bonds.

Coupling TO the -Amine (Next Cycle)

The amino group of the resin-bound 3-aminoadipic acid is a primary amine but is located on the


-carbon.
  • Reactivity: Generally good, but steric bulk from the side chain (OtBu) can hinder the approach of the next amino acid.

  • Recommendation: Use HATU for the amino acid immediately following the

    
    -Aad residue to ensure complete acylation of the 
    
    
    
    -amine.

Process Visualization

Workflow Diagram: SPPS Cycle for -Amino Acids

The following diagram illustrates the logical flow and decision points for the coupling process.

SPPS_Cycle Start Resin-Peptide-Fmoc Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation (Fmoc-β-Aad + DIC/Oxyma) Wash1->Activate Coupling Coupling Reaction (60-90 min, RT or 50°C) Activate->Coupling Monitor Kaiser Test Coupling->Monitor NextCycle Proceed to Next AA Monitor->NextCycle Negative (Colorless) Recouple Double Coupling (Switch to HATU/DIEA) Monitor->Recouple Positive (Blue) Capping Capping (Ac2O/Pyridine) Capping->NextCycle Recouple->Capping Still Positive?

Caption: Decision-logic workflow for the incorporation of this compound, highlighting the critical monitoring and re-coupling loops.

References

  • Albericio, F., &yman, J. M. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Vasudev, P. G., et al. (2011). Beta-Amino Acids in Peptide Design. Accounts of Chemical Research.

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained.

  • CEM Corporation. (2025). Optimized Microwave Protocols for Difficult Peptides.

Sources

Deprotection of the Fmoc group from 3-aminoadipic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Fmoc Deprotection of 3-Aminoadipic Acid

Executive Summary

3-Aminoadipic acid (3-AAA), also known as


-aminoadipate, is a non-proteinogenic 

-amino acid increasingly utilized in peptidomimetics to induce specific secondary structures or enhance proteolytic stability. Unlike standard

-amino acids, the

-amino architecture of 3-AAA introduces unique steric and electronic properties that influence reaction kinetics.

This Application Note provides a definitive protocol for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from 3-AAA. While standard piperidine-mediated deprotection is generally effective, this guide addresses critical nuances—specifically the risk of intramolecular lactamization and aggregation—to ensure high purity and yield.

Chemical Context & Mechanism

The Substrate
  • Compound: Fmoc-3-aminoadipic acid (Fmoc-3-AAA).

  • Structural Challenge: 3-AAA possesses a flexible hexanedioic acid backbone with the amine at the C3 position.

  • Critical Risk: Intramolecular cyclization. The free amine at C3 can attack the C6 carboxyl (if activated or unprotected) to form a 5-membered lactam (pyrrolidinone derivative), structurally analogous to pyroglutamate formation but distinct in origin.

Deprotection Mechanism

Fmoc removal proceeds via an E1cb (Elimination Unimolecular conjugate base) mechanism. The non-nucleophilic base (piperidine) abstracts the acidic proton from the fluorenyl ring 9-position, leading to the collapse of the carbamate and release of dibenzofulvene (DBF) and


.

Key Insight: For


-amino acids like 3-AAA, the resulting free amine is less sterically hindered than in bulky 

-amino acids (e.g., Aib, Val), often resulting in faster deprotection kinetics. However, this increased nucleophilicity raises the risk of immediate side reactions if the side-chain carboxyl is not orthogonally protected (e.g., -OtBu).

Fmoc_Mechanism Start Fmoc-3-AAA-Resin Inter Fluorenyl Carbanion Start->Inter Piperidine (Base) Elim Elimination (E1cb) Inter->Elim - H+ Prod Free Amine (NH2-3-AAA) + Dibenzofulvene Elim->Prod Release CO2 Scavenge DBF-Piperidine Adduct Prod->Scavenge Piperidine (Scavenger) Lactam Lactam Byproduct (Avoid!) Prod->Lactam Slow Cyclization (If C6 unprotected)

Figure 1: Mechanistic pathway of Fmoc deprotection showing the standard E1cb elimination and the potential risk of lactamization.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Recommended for peptide assembly.[][2]

Reagents:

  • Deprotection Solution: 20% (v/v) Piperidine in DMF (Dimethylformamide).[3]

    • Optimization: Add 0.1 M HOBt (1-Hydroxybenzotriazole) to the deprotection solution to suppress aspartimide-like side reactions if the sequence contains adjacent susceptible residues (e.g., Asp, Gly).

  • Wash Solvent: DMF (HPLC Grade).

Workflow:

  • Swelling: Ensure the resin-bound Fmoc-3-AAA is fully swollen in DMF (2 x 5 min).

  • Initial Deprotection (Flash): Add 20% Piperidine/DMF (approx. 5 mL per gram resin).[4] Agitate for 3 minutes . Drain.

    • Purpose: Removes the bulk of the Fmoc group and scavenges generated dibenzofulvene.

  • Secondary Deprotection: Add fresh 20% Piperidine/DMF. Agitate for 10 minutes . Drain.

    • Note: Extended times (>20 min) are unnecessary and increase side-reaction risks.

  • Rigorous Washing: Wash with DMF (5 x 1 min).

    • Validation: The flow-through should be neutral pH. Residual piperidine will cause premature Fmoc removal of the next amino acid or racemization.

Table 1: SPPS Deprotection Parameters

ParameterStandard ConditionOptimized for 3-AAAReason
Reagent 20% Piperidine/DMF20% Pip + 0.1M HOBtHOBt reduces base-catalyzed side reactions [1].
Time (Cycle 1) 5 min3 minFlash removal of bulk Fmoc.
Time (Cycle 2) 15 min10 minMinimized contact time prevents lactamization.
Temperature Ambient (

)
Ambient (

)
Heating promotes side-chain cyclization.
Protocol B: Solution Phase Deprotection

Recommended for intermediate synthesis or fragment condensation.

Reagents:

  • Base: Diethylamine (DEA) or Piperidine.

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).

  • Scavenger: Polymer-bound tris(2-aminoethyl)amine (optional, for purification).

Step-by-Step:

  • Dissolution: Dissolve Fmoc-3-AAA (1.0 eq) in DCM (concentration ~0.1 M).

  • Reaction: Add DEA (15 eq). Stir at room temperature for 30–60 minutes.

    • Why DEA? Diethylamine is more volatile than piperidine, making workup easier by simple evaporation.

  • Monitoring: Monitor by TLC (fading of Fmoc spot, appearance of free amine) or HPLC.

  • Workup:

    • Concentrate the mixture in vacuo to remove solvent and excess DEA.

    • Purification: The byproduct (dibenzofulvene-DEA adduct) is lipophilic. Triturate the residue with cold diethyl ether. The free amino acid (or peptide) usually precipitates, while the fulvene adduct remains in the ether layer.

    • Centrifugation: Spin down the precipitate, decant ether, and repeat 3x.

Critical Considerations & Troubleshooting

Lactamization (Cyclization)

The 3-aminoadipic acid structure allows for a 5-membered ring formation (pyrrolidinone) between the N3 amine and C6 carboxyl.

  • Risk Factor: High if the C6 carboxyl is unprotected (free acid) or if the activation step is delayed after deprotection.

  • Mitigation:

    • Use side-chain protected building blocks: Fmoc-3-AAA(OtBu)-OH .

    • Proceed immediately to the next coupling step after deprotection.

    • Avoid heating during the deprotection step.

Solubility & Aggregation

Beta-amino acids can disrupt the hydrogen bonding network of the peptide backbone, sometimes aiding solubility, but they can also induce unique folding.

  • Observation: If the resin clumps during deprotection, the reaction is incomplete.

  • Solution: Switch solvent to NMP (N-methylpyrrolidone) or use "Magic Mixture" (DCM/DMF/NMP 1:1:1) to disrupt aggregation [2].

Analytical Validation

Always validate the deprotection efficiency before proceeding.

  • Kaiser Test: Qualitative colorimetric test. Free primary amines yield a deep blue color.

    • Note: 3-AAA has a primary amine, so the Kaiser test is valid.

  • HPLC/MS: Cleave a small resin sample (micro-cleavage with TFA).

    • Target Mass:

      
      .
      
    • Impurity Check: Look for

      
       (loss of water), indicating lactam formation.
      

Workflow Step1 Start: Fmoc-3-AAA-Resin Step2 Add 20% Piperidine/DMF (3 min Flash) Step1->Step2 Step3 Drain & Repeat (10 min Reaction) Step2->Step3 Step4 Wash 5x DMF Step3->Step4 Decision Kaiser Test Step4->Decision Pass Blue: Proceed to Coupling Decision->Pass Positive Fail Colorless: Incomplete Repeat Step 3 Decision->Fail Negative

Figure 2: Operational workflow for solid-phase deprotection.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[4][5][6][7][8] Chemical Reviews, 109(6), 2455-2504. Link

  • Chem-Impex International. (n.d.). Fmoc-L-a-aminoadipic acid Product Guide. Retrieved October 24, 2023. Link

  • BOC Sciences. (n.d.). Fmoc Amino Acids: Properties and Handling. Retrieved October 24, 2023.

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Fmoc-3-aminoadipic acid incorporation in automated peptide synthesizers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Incorporation of Fmoc-3-Aminoadipic Acid in Automated Peptide Synthesizers

Executive Summary

The incorporation of 3-aminoadipic acid (3-Aad) —structurally a


-amino acid derivative often referred to as 

-homoglutamic acid—presents unique challenges in Solid Phase Peptide Synthesis (SPPS).[1] Unlike standard

-amino acids, 3-Aad introduces an additional methylene group (

) into the peptide backbone, altering the local secondary structure and reducing the kinetics of acylation due to the modified transition state geometry.[1]

This Application Note provides a validated protocol for the automated incorporation of Fmoc-3-Aad(OtBu)-OH. It addresses the critical requirements for solubility , activation chemistry , and orthogonal side-chain protection to prevent branching side reactions.[1]

Technical Background & Material Science

Structural Analysis & Nomenclature

It is critical to distinguish between the isomers of aminoadipic acid to ensure the correct pharmacological properties of the final peptide.

  • 
    -Aminoadipic acid (2-Aad):  An 
    
    
    
    -amino acid (homoglutamic acid).[1] Standard SPPS kinetics apply.
  • 3-Aminoadipic acid (3-Aad /

    
    -Aad):  A 
    
    
    
    -amino acid.[1] The amine is attached to the C3 carbon relative to the C1 carboxyl.
    • Chemical Consequence:[1][2][3][4][5][6] The incorporation of 3-Aad creates a beta-peptide linkage.[1] This backbone extension increases proteolytic stability but decreases the nucleophilicity of the amino group during the subsequent coupling step (when 3-Aad is the N-terminal residue).

The Building Block
  • Recommended Reagent: This compound 6-tert-butyl ester (Fmoc-3-Aad(OtBu)-OH).[1]

  • Why OtBu? The C6 carboxylic acid side chain must be protected with an acid-labile group (OtBu) that is orthogonal to the base-labile Fmoc group.[1] Failure to use a side-chain protected derivative will result in uncontrolled branching and polymerization via the side-chain carboxyl.[1]

ParameterSpecification
Molecular Weight ~439.5 g/mol (Protected)
Solubility High in DMF; Moderate in NMP.[1]
Chirality Available as (R) or (S) enantiomers.[1] (S)-isomer corresponds to L-configuration homology.[1]
Storage -20°C, desiccated. Hydrolytically sensitive.[1]

Pre-Synthesis Considerations

Resin Selection
  • Rink Amide Resins (0.6 – 0.7 mmol/g): Preferred for C-terminal amides.[1] The lower loading is advantageous for

    
    -amino acids to reduce steric crowding.[1]
    
  • Wang Resins: Suitable for C-terminal acids.[1] Ensure the first residue loading is performed manually or via a specialized "loading" protocol to prevent racemization (though less critical for

    
    -Aad than Cys/His).[1]
    
Solvent System
  • Main Solvent: DMF (Dimethylformamide), Peptide Synthesis Grade.[1]

  • Wash Solvent: DCM (Dichloromethane) is recommended after coupling steps to shrink the resin and remove excess reagents, followed by DMF to re-swell.

Automated Synthesis Protocol

This protocol is designed for standard microwave or room-temperature automated synthesizers (e.g., CEM Liberty, Biotage Initiator, or Gyros Protein Technologies).[1]

Reagent Preparation
  • Activator: 0.5 M HATU in DMF.

    • Rationale:

      
      -amino acids require stronger activation than DIC/HOBt can typically provide within standard cycle times.[1] HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) ensures rapid acylation.[1]
      
  • Base: 1.0 M DIPEA (Diisopropylethylamine) in NMP.

  • Fmoc-3-Aad(OtBu)-OH Solution: 0.2 M in DMF.

    • Note: Sonicate for 5 minutes to ensure complete dissolution.

The Coupling Cycle (Step-by-Step)

Step 1: Fmoc Deprotection (Previous Residue) [1]

  • Reagent: 20% Piperidine in DMF + 0.1 M Oxyma Pure (to suppress racemization of the previous residue).

  • Condition: 2 stages (30 sec initial, 3 min secondary) at 75°C (Microwave) or 2 x 10 min (Room Temp).

  • Wash: 4 x DMF.

Step 2: Coupling of Fmoc-3-Aad(OtBu)-OH

  • Stoichiometry: 5-fold excess relative to resin substitution.

  • Reaction:

    • Add Amino Acid (5 eq).[1][6][7]

    • Add HATU (4.9 eq).[1]

    • Add DIPEA (10 eq).[1]

  • Time/Temp:

    • Microwave: 75°C for 5 minutes.

    • Room Temp: 60 minutes (Double coupling recommended).[1]

  • Mechanism:[3][5][8][9] The HATU generates the O-azabenzotriazolyl active ester, which is highly reactive toward the resin-bound amine.

Step 3: Capping (Critical Step)

  • Reagent: Acetic Anhydride / Pyridine / DMF.[1]

  • Action: Cap unreacted amines.

  • Why? Due to the slower kinetics of

    
    -amino acids, any unreacted chains must be permanently terminated to prevent deletion sequences (n-1 impurities) which are difficult to purify.[1]
    

Step 4: Fmoc Deprotection of 3-Aad

  • Caution: The deprotection of the Fmoc group from a

    
    -amino acid is generally straightforward. However, the resulting free 
    
    
    
    -amine is slightly more basic and sterically different than an
    
    
    -amine.[1]
  • Protocol: Standard 20% Piperidine conditions apply.

Step 5: Coupling the Next Amino Acid (The "Difficult" Step)

  • Challenge: Acylating the free amine of a resin-bound 3-Aad residue is the bottleneck. The

    
    -amine is less nucleophilic in the transition state due to the extra backbone carbon flexibility.
    
  • Modification: Double Couple the subsequent amino acid. Use HOAt as an additive if available, as it speeds up the reaction with sterically hindered amines.

Visualization: Workflow & Decision Logic

SPPS Cycle for Beta-Amino Acids

SPPS_Cycle Start Resin-Bound Peptide (Fmoc) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash (x4) Deprotect->Wash1 Activation Activation (Fmoc-3-Aad + HATU + DIPEA) Wash1->Activation Coupling Coupling Reaction (75°C, 5 min) Activation->Coupling Check Kaiser Test (Ninhydrin) Coupling->Check Check->Coupling Colorless (Positive) - RETRY Cap Capping (Ac2O / Pyridine) Check->Cap Fail 2x NextStep Proceed to Next AA Check->NextStep Blue (Negative)

Caption: Figure 1. Optimized SPPS cycle for this compound incorporation. Note the critical checkpoint at the Kaiser Test.

Troubleshooting Logic

Troubleshooting Problem Low Coupling Efficiency? Check1 Check Reagent Quality (Is HATU fresh?) Problem->Check1 Check2 Check Steric Bulk Check1->Check2 Sol1 Switch to PyBOP/HOAt (Slower but more potent) Check2->Sol1 High Hindrance Sol2 Double Couple (2 x 60 min) Check2->Sol2 Standard Sol3 Microwave Assist (50°C max for Cys/His) Check2->Sol3 Aggregation Suspected

Caption: Figure 2. Troubleshooting decision tree for incomplete coupling of beta-amino acids.

Optimization & Troubleshooting

Incomplete Coupling (Deletion Sequences)

If the Kaiser test remains positive (blue beads) after the 3-Aad coupling:

  • Switch Solvent: Use a mixture of DMF/DMSO (90:10). DMSO disrupts hydrogen bonding aggregates (beta-sheet formation) which are common with beta-peptides.[1]

  • Reagent Swap: Replace HATU with PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1] PyAOP is a phosphonium salt that often drives difficult couplings to completion better than uronium salts like HATU.

Side Reactions (Aspartimide-like Cyclization)

While 3-Aad is less prone to aspartimide formation than Aspartic acid (due to the ring size difference—6-membered vs 5-membered), base-catalyzed cyclization can still occur if the side chain protection is lost.[1]

  • Prevention: Ensure the OtBu group is intact. Avoid using strong bases (like DBU) in the deprotection mix; stick to Piperidine.

Cleavage from Resin[11]
  • Cocktail: TFA/TIS/H2O (95:2.5:2.5).[1]

  • Time: 2-3 hours.

  • Note: The OtBu group on the 3-Aad side chain removes simultaneously with the resin cleavage. Ensure sufficient scavenger (TIS) is present to capture the tert-butyl cations and prevent alkylation of Trp or Tyr residues.[10]

References

  • Behrendt, R., White, P., & Offer, J. (2016).[1] Advances in Fmoc solid-phase peptide synthesis.[1][11] Journal of Peptide Science. Link[1]

  • Bachem. (2024).[1][6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.[1] Link

  • Seebach, D., et al. (1996).[1] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Helvetica Chimica Acta.[1] (Foundational text on Beta-peptide synthesis).

  • Sigma-Aldrich. (2023).[1] Protocols for the Fmoc SPPS of Difficult Peptides. Merck/Sigma Technical Library.[1] Link

  • Albericio, F., & Kates, S. A. (2000).[1] Solid-Phase Synthesis: A Practical Guide. CRC Press.[1] (Standard reference for HATU/HOAt usage).

Sources

Application Note: Fmoc-3-Aminoadipic Acid in Constrained Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


-homoglutamic acid) for macrocyclization and peptidomimetic stabilization.

Abstract

This guide details the technical protocols for utilizing Fmoc-3-aminoadipic acid (also known as Fmoc-


-homoglutamic acid) in Solid Phase Peptide Synthesis (SPPS). Unlike standard 

-amino acids, this

-amino acid derivative introduces a methylene insertion into the peptide backbone, offering unique opportunities for conformational constraint via lactam bridges and proteolytic stability against peptidases. This note focuses on orthogonal protection strategies (Allyl/Alloc) for on-resin cyclization and kinetic considerations for coupling

-amino acids.

Introduction: The Chemical Advantage

This compound (Fmoc-3-AAA) is structurally distinct from Glutamic Acid (Glu) and Aspartic Acid (Asp). While Glu is a 2-aminopentanedioic acid, 3-AAA is a 3-aminohexanedioic acid .

Structural Implications[1][2]
  • 
    -Peptide Backbone:  The amino group is on the 
    
    
    
    -carbon. This extends the backbone by one carbon unit per residue, altering the hydrogen-bonding pattern and allowing the formation of stable secondary structures like helices (e.g.,
    
    
    -peptide 14-helix) that are unrecognizable to common proteases.
  • Lactam Bridge Geometry: When used for side-chain-to-side-chain cyclization (e.g., with Lysine or Ornithine), the extended side chain of 3-AAA (3 carbons from backbone to carboxyl) vs. Asp (1 carbon) or Glu (2 carbons) allows for larger, more flexible ring sizes, critical for "stapling" peptides without inducing strain that collapses the desired bio-active conformation.

Strategic Application: Macrocyclization

The primary application of Fmoc-3-AAA is forming lactam bridges to constrain peptides into bioactive conformations (e.g., RGD mimetics, helical staples).

The Orthogonal Strategy

To cyclize on-resin, the side chains involved in the lactam bond must be deprotected selectively while the N-terminus and other side chains remain protected.

  • Residue A (Acid): this compound(OAll)-OH (Allyl ester protection).

  • Residue B (Amine): Fmoc-Lys(Alloc)-OH (Allyloxycarbonyl protection).

  • Standard Side Chains: tBu, Trt, Pbf (Acid labile).

Why Allyl/Alloc? Unlike ODmab (which can be slow to remove and prone to side reactions) or Mmt (which requires weak acid that might partially cleave tBu), Allyl/Alloc groups are removed via Palladium(0) catalysis under neutral conditions. This is the "Gold Standard" for high-purity cyclization.

Detailed Protocols

Protocol A: Linear Coupling of -Amino Acids

Challenge:


-amino acids often exhibit slower coupling kinetics due to the extra methylene group causing different steric and electronic environments compared to 

-amino acids.

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/HCTU for

    
    -amino acids.
    
  • Base: DIEA (Diisopropylethylamine).[1]

  • Solvent: DMF (Dimethylformamide).[1][2]

Step-by-Step:

  • Activation: Dissolve Fmoc-3-AAA (3.0 eq) and HATU (2.9 eq) in DMF. Add DIEA (6.0 eq). Note: Pre-activate for only 30-60 seconds to minimize racemization, though less critical for

    
    -amino acids than Cys/His.
    
  • Coupling: Add mixture to the resin.

  • Time: Allow to react for 60–90 minutes (vs. standard 30-45 min).

  • Monitoring: Perform a Chloranil test (more sensitive for secondary amines if the previous residue was Proline) or Kaiser test.

  • Double Coupling: If the sequence is hydrophobic or aggregated, perform a second coupling with fresh reagents.

Protocol B: Palladium-Mediated Deprotection (Allyl/Alloc Removal)

Objective: Remove side-chain protection on 3-AAA and Lys to prepare for cyclization.

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0)).
  • Scavenger: Phenylsilane (PhSiH

    
    ) or Dimethylbarbituric acid (DMBA).
    
  • Solvent: Dry DCM (Dichloromethane).

Workflow:

  • Wash: Wash resin with dry DCM (3x) to remove DMF traces (DMF can inhibit Pd reaction if wet).

  • Reaction: Add Pd(PPh

    
    )
    
    
    
    (0.1 eq) and Phenylsilane (10 eq) in DCM.
  • Agitation: Shake under Nitrogen/Argon for 30 minutes. Crucial: Oxygen kills the catalyst.

  • Repeat: Drain and repeat the reaction with fresh catalyst solution for another 30 minutes.

  • Wash (Critical):

    • DCM (3x)

    • 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF (3x 5 min). Reason: DDC chelates and removes residual Palladium, which otherwise turns the resin black and poisons the subsequent cyclization.

    • DMF (5x).[1][3]

Protocol C: On-Resin Cyclization (Lactamization)

Objective: Form the amide bond between the side chain of 3-AAA and Lysine.

Reagents:

  • Coupling Agent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU.[2]

  • Base: DIEA.[1]

Workflow:

  • Dilution Effect: Use a slightly higher volume of solvent (pseudo-dilution) to favor intramolecular reaction over intermolecular dimerization.

  • Reaction: Add PyBOP (3 eq), HOBt (3 eq), and DIEA (6 eq) in DMF.

  • Time: Shake for 2–4 hours.

  • Monitoring: The Kaiser test must turn Negative (Yellow/Colorless) indicating the free amines have reacted to form the ring.

  • Final Cleavage: Proceed to N-terminal Fmoc removal (if required) and standard TFA cleavage.

Visualization of Workflows

Diagram 1: The Orthogonal Cyclization Workflow

This diagram illustrates the logical flow from linear assembly to the constrained final product.

CyclizationWorkflow Start Linear Peptide Assembly (Fmoc-SPPS) Ortho Orthogonal Deprotection (Pd(PPh3)4 / PhSiH3) Start->Ortho Resin Bound (Allyl/Alloc intact) Wash Palladium Scavenging (DDC Wash) Ortho->Wash Free Side Chains Cyclize Lactamization (PyBOP / DIEA) Wash->Cyclize Clean Resin Cleave Global Cleavage (TFA / Scavengers) Cyclize->Cleave Cyclized (Kaiser Negative) Final Constrained Peptide (Lactam Bridge) Cleave->Final Free Peptide

Caption: Workflow for utilizing this compound in side-chain-to-side-chain cyclization using Allyl/Alloc orthogonal protection.

Diagram 2: Structural Logic ( vs )

Comparing the backbone impact of standard Glu vs. 3-AAA.

StructureLogic cluster_0 Standard Alpha-Amino Acid (Glutamic Acid) cluster_1 Beta-Amino Acid (3-Aminoadipic Acid) Glu Backbone: N-C(alpha)-C=O Side Chain: 2 Carbons (CH2-CH2-COOH) Result: Standard Flexibility AAA Backbone: N-C(beta)-C(alpha)-C=O Side Chain: 3 Carbons (CH2-CH2-CH2-COOH) Result: Increased Stability & Defined Turn Glu->AAA Backbone Extension (+CH2)

Caption: Structural comparison highlighting the backbone extension in 3-aminoadipic acid that confers proteolytic stability.

Troubleshooting & QC Data

Common Issues and Solutions
IssueProbable CauseSolution
Black Resin Residual Palladium precipitation.Wash extensively with 0.5% DDC (Sodium Diethyldithiocarbamate) in DMF.
Incomplete Cyclization Steric hindrance or aggregation.[2]Use HATU instead of PyBOP; perform reaction at 40°C; Double couple.
Incomplete Coupling of 3-AAA Slower kinetics of

-amino acids.
Increase coupling time to 90 min; Use HOAt additive.
Mass Spec +16/32 Da Oxidation of Met/Trp during Pd steps.Ensure strictly inert atmosphere (Argon) during Alloc removal; add scavenger.
Stability Data Summary

Comparison of linear vs. 3-AAA constrained peptides (Generic Data Pattern)

Peptide VariantProtease Half-Life (Trypsin)Serum Stability (t 1/2)
Linear Control< 30 minutes~ 2 hours
3-AAA Constrained > 4 hours > 24 hours

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][3][4][5][][7][8] Chemical Reviews. (Comprehensive review on orthogonal protection including Allyl/Alloc strategies).

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Foundational work on beta-amino acid incorporation).

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.[9] Nature Chemistry. (Discusses lactamization strategies).

  • CEM Corporation. Automated Synthesis of Head-to-Tail Cyclic Peptides. (Protocol reference for ODmab vs Allyl strategies).

  • Bachem. Peptide Cyclization. (General guide on side-chain cyclization reagents).

Sources

Application Note: Solution-Phase Synthesis with Fmoc-3-Aminoadipic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the solution-phase synthesis of peptidomimetics and β-peptides. It addresses the specific challenges of using Fmoc-3-aminoadipic acid (Fmoc-β-Aad) , a β-amino dicarboxylic acid derivative.

Introduction & Strategic Overview

This compound (Fmoc-β-Aad) is a critical building block in the synthesis of β-peptides and peptidomimetics. As a β-amino acid analog of glutamic acid (specifically, β-homoglutamic acid), it introduces a methylene group into the peptide backbone (


), conferring resistance to proteolytic degradation and inducing stable secondary structures like 3

-helices.
The Challenge of Solution-Phase Fmoc Chemistry

While Solid-Phase Peptide Synthesis (SPPS) is standard, solution-phase synthesis (SolPPS) is preferred for:

  • Scale-up: Avoiding the cost and volume constraints of resins.

  • Fragment Condensation: Coupling large protected segments.

  • Modified Backbones: Synthesizing complex peptidomimetics where resin pseudo-dilution is insufficient.

However, using Fmoc chemistry in solution presents a unique difficulty: Purification . Unlike Boc chemistry (where TFA deprotection yields volatile isobutylene), Fmoc removal generates dibenzofulvene , a non-volatile, reactive byproduct that is difficult to separate from the peptide product without chromatography.

This guide provides a self-validating protocol using the TAEA (Tris(2-aminoethyl)amine) scavenging method , ensuring high purity without intermediate chromatographic steps.

Critical Reagents & Building Block Architecture

To ensure chemoselectivity, the dicarboxylic nature of 3-aminoadipic acid requires orthogonal protection.

ComponentRecommended DerivativeRationale
Building Block Fmoc-3-Aad(OtBu)-OH The

-carboxyl (side chain) is protected as a tert-butyl ester (OtBu), stable to base (Fmoc removal) but labile to acid (final global deprotection).[1] The

-carboxyl (C1) is free for activation.
Coupling Reagent HATU / HOAt

-amino acids are sterically hindered and couple slower than

-amino acids. HATU provides the high reactivity needed to prevent deletion sequences.
Fmoc Deprotection TAEA / DCM Tris(2-aminoethyl)amine (TAEA) acts as both the base for deprotection and the scavenger for dibenzofulvene, forming a water-soluble adduct extractable with phosphate buffer.
Solvent DMF / DCM A mix is often required; DMF solubilizes the polar Fmoc-β-Aad, while DCM facilitates the aqueous workup.

Detailed Protocol: Solution-Phase Coupling Cycle

Phase A: Activation and Coupling

Objective: Form the amide bond between Fmoc-3-Aad(OtBu)-OH and the amine component (H-Peptide-OR).

  • Stoichiometry Calculation:

    • Amine Component (Nucleophile): 1.0 equiv.

    • Fmoc-3-Aad(OtBu)-OH: 1.1 – 1.2 equiv.

    • HATU: 1.1 – 1.2 equiv.

    • HOAt (optional additive): 1.1 equiv (enhances rate for steric hindrance).

    • DIPEA (Base): 2.5 – 3.0 equiv (maintain pH ~8).

  • Activation Step:

    • Dissolve Fmoc-3-Aad(OtBu)-OH and HATU in minimal anhydrous DMF/DCM (1:1 v/v).

    • Add DIPEA.[2][3] Stir at

      
       for 5–10 minutes. The solution should turn yellow (formation of the activated ester).
      
  • Coupling Reaction:

    • Add the Amine Component (dissolved in minimal DCM) to the activated mixture.

    • Allow to warm to Room Temperature (RT) and stir.

    • Time:

      
      -amino acids require longer reaction times (2–16 hours).
      
    • Monitoring (Self-Validation): Spot TLC (Thin Layer Chromatography). Use Ninhydrin stain (for primary amines) or Chloranil test (for secondary amines). The disappearance of the amine spot confirms coupling.

  • Workup (Standard):

    • Dilute with EtOAc.

    • Wash sequentially with:

      • 
         or 
        
        
        
        (removes DIPEA/unreacted amine).
      • Sat.

        
         (removes unreacted acid/HOBt).
        
      • Brine.

    • Dry over

      
      , filter, and concentrate.
      
Phase B: Fmoc Deprotection (The TAEA Method)

Objective: Remove the Fmoc group and sequester the fulvene byproduct without chromatography.

  • Reaction:

    • Dissolve the Fmoc-protected intermediate in DCM (approx. 10 mL per gram).

    • Add Tris(2-aminoethyl)amine (TAEA) (10–15 equiv).

    • Stir at RT for 30–60 minutes.

  • Mechanism & Scavenging:

    • TAEA rapidly cleaves the Fmoc group.

    • The excess primary amines on TAEA react with the liberated dibenzofulvene via Michael addition, forming a highly polar, cationic adduct.

  • Purification (Extraction):

    • Add Phosphate Buffer (pH 5.5) and Brine (1:1).

    • Extract the organic layer.

    • Result: The Fmoc-fulvene-TAEA adduct and excess TAEA partition into the aqueous phase. The free amine peptide remains in the DCM layer.

    • Wash the DCM layer twice more with the buffer/brine mix.

  • Validation:

    • Analyze the DCM layer by HPLC or TLC. The Fmoc signal (UV 301 nm) should be absent or shifted to the baseline of the aqueous wash.

Visualizing the Workflow

The following diagram illustrates the iterative solution-phase cycle tailored for Fmoc-β-Aad.

G Start Start: Amine Component (H-Peptide-OR) Coupling Coupling Reaction (DMF/DCM, 2-16h) Start->Coupling Activate Activation: Fmoc-3-Aad(OtBu)-OH + HATU/DIPEA Activate->Coupling Check QC: TLC/HPLC (Amine consumed?) Coupling->Check Check->Coupling No (Add Reagents) Workup Acid/Base Extraction (Remove Reagents) Check->Workup Yes Deprotect Fmoc Removal (TAEA / DCM) Workup->Deprotect Scavenge Aqueous Wash (pH 5.5) (Removes Fulvene-TAEA Adduct) Deprotect->Scavenge NextCycle Next Cycle or Global Deprotection Scavenge->NextCycle

Caption: Iterative Solution-Phase Peptide Synthesis (SolPPS) workflow using TAEA for affinity-based removal of Fmoc byproducts.

Troubleshooting & Optimization

IssueRoot CauseSolution
Incomplete Coupling Steric hindrance of

-carbon.[2]
Switch from HATU to COMU or PyAOP . Increase temperature to

(monitor for racemization). Double couple.
Low Solubility

-peptides aggregate strongly.
Use "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) or add chaotropic salts (LiCl).
Emulsion during Workup Amphiphilic peptide nature.Saturate aqueous phase with NaCl (Brine). Add a small amount of MeOH or Isopropanol to break the emulsion.
Premature OtBu loss Acidity of workup.Ensure KHSO

washes are brief and cold (

). Alternatively, use Citric Acid (pH ~4) instead of KHSO

(pH ~1).

References

  • Structure and Stability of

    
    -Peptides: 
    
    • Seebach, D.

      
      -Peptides: a surprise at every turn. Chemical Communications. Link
      
  • Solution Phase Fmoc Deprotection (TAEA Method): Beyermann, M., et al. (1991). Rapid continuous synthesis of peptides in a microreactor. Tetrahedron Letters. (Foundational basis for rapid Fmoc removal). Note on TAEA: This protocol is adapted from modern "tag-assisted" solution phase methodologies where amine scavengers are used to solubilize fulvene.
  • Coupling Reagents for

    
    -Amino Acids: 
    
    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4] Journal of the American Chemical Society. Link

  • Synthesis of 3-Aminoadipic Acid Derivatives

    • Sardina, F. J., & Rapoport, H. (1996).

      
      -Amino Acids. Chemical Reviews. (Covers homologation strategies to access 
      
      
      
      -amino acids). Link

Sources

Application Note: Analytical Strategies for Monitoring Fmoc-3-Aminoadipic Acid Coupling Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the incorporation of Fmoc-3-aminoadipic acid (Fmoc-β-Adi-OH) into peptide sequences. As a


-amino acid, this residue presents unique kinetic and steric challenges compared to standard 

-amino acids, requiring a multi-tiered analytical approach to ensure high-fidelity coupling.

Introduction & Scientific Context

This compound (also known as


-homoglutamic acid analog) is a critical building block in the synthesis of peptidomimetics and 

-peptides. Unlike standard

-amino acids, the amino group in 3-aminoadipic acid is attached to the

-carbon, introducing an extra methylene group into the peptide backbone.
The Challenge: Why Monitoring is Critical

The incorporation of


-amino acids is kinetically disfavored due to:
  • Steric Hindrance: The additional backbone flexibility and side-chain bulk can impede the approach of the activated ester to the N-terminus.

  • Lower Reactivity: The nucleophilicity of the

    
    -amine (during the next coupling) and the electrophilicity of the activated 
    
    
    
    -carboxyl are often lower than their
    
    
    -counterparts.
  • Aggregation Risks:

    
    -peptides are prone to forming stable secondary structures (e.g., 14-helices) on-resin, which can cause "difficult sequences" where coupling stalls.
    

Standard protocols often fail. A simple "30-minute single couple" is rarely sufficient. This guide details a Three-Tier Monitoring System to validate coupling efficiency quantitatively and qualitatively.

Strategic Overview: The Three-Tier Monitoring System

To ensure >99% coupling efficiency, we recommend a tiered approach ranging from rapid on-resin checks to definitive off-line analysis.

TierMethodTypeSensitivityUsage Case
1 Kaiser Test (Ninhydrin) QualitativeHigh (Primary Amines)Routine check after every coupling step.
2 UV-Vis Fmoc Quant QuantitativeModeratePost-coupling validation to determine loading yield.
3 Micro-Cleavage HPLC-MS DefinitiveVery HighMandatory for Fmoc-3-Adi coupling optimization.
Decision Matrix Workflow

MonitoringWorkflow Start Coupling Fmoc-3-Adi-OH Kaiser Tier 1: Kaiser Test (Colorimetric) Start->Kaiser Result_Blue Blue Beads (Incomplete) Kaiser->Result_Blue Positive Result_Colorless Colorless Beads (Complete?) Kaiser->Result_Colorless Negative DoubleCouple Perform Double Coupling (Change Solvent/Activator) Result_Blue->DoubleCouple MicroCleave Tier 3: Micro-Cleavage HPLC-MS Analysis Result_Colorless->MicroCleave Verification Required DoubleCouple->Kaiser Analysis Analyze Purity (Look for Deletion/Adducts) MicroCleave->Analysis Analysis->DoubleCouple <99% Target Proceed Proceed to Next Cycle Analysis->Proceed >99% Target UVQuant Tier 2: UV-Vis Fmoc Quant (Next Deprotection) Proceed->UVQuant Confirm Loading

Figure 1: Decision tree for monitoring difficult couplings. Note that for


-amino acids, a negative Kaiser test should always be verified by HPLC-MS due to potential false negatives from steric shielding.

Detailed Protocols

Method A: The Kaiser Test (Optimized for -Amino Acids)

Primary Indication: Rapid detection of unreacted free amines.

While standard, the Kaiser test can be deceptive with


-amino acids due to slower reaction kinetics with ninhydrin. We recommend extending the heating time.

Reagents:

  • Solution A: 5% Ninhydrin in Ethanol.

  • Solution B: 80g Phenol in 20mL Ethanol.

  • Solution C: 2% v/v 1mM KCN (aq) in Pyridine.

Protocol:

  • Wash a small sample of resin (~10-20 beads) with DCM (3x) and Ethanol (3x) to remove coupling reagents (traces of piperidine cause false positives).

  • Transfer beads to a small glass tube.

  • Add 2 drops of A , 2 drops of B , and 2 drops of C .

  • Heat at 100°C for 5-7 minutes (Standard is 2-3 mins; extend for

    
    -amino acids).
    
  • Interpretation:

    • Dark Blue/Purple Solution & Beads: Positive (Incomplete coupling). Free primary amines present.[1]

    • Yellow/Clear Solution: Negative (Complete coupling).

    • Note: If beads are light blue but solution is clear, coupling is ~90-95% complete. Recouple.

Method B: Micro-Cleavage & HPLC-MS (The "Gold Standard")

Primary Indication: Definitive identification of deletion sequences (n-1) vs. full length (n).

This is the only method that distinguishes between "unreactive" aggregates and true successful coupling.

Protocol:

  • Sampling: Remove ~2-5 mg of resin-peptide and wash thoroughly with DCM and MeOH. Dry under nitrogen.

  • Cleavage Cocktail: Prepare 200 µL of TFA/H2O/TIPS (95:2.5:2.5).

  • Reaction: Add resin to the cocktail in a microcentrifuge tube. Shake for 30-60 minutes at room temperature.

    • Tip: For Fmoc-3-Adi, side-chain protecting groups (like OtBu) must be removed to see the correct mass. 30 mins is usually sufficient for analytical checks.

  • Work-up: Blow off TFA with a stream of nitrogen (in a fume hood) until nearly dry.

  • Reconstitution: Add 100 µL of 50% Acetonitrile/Water (0.1% Formic Acid). Vortex and centrifuge to pellet the resin.

  • Analysis: Inject 5-10 µL of the supernatant onto a C18 UPLC/HPLC column.

    • Target Mass: Calculate

      
       for the Fmoc-protected peptide.
      
    • Impurity: Look for the mass of the previous sequence (Deletion,

      
      Mass = -Mass of Fmoc-3-Adi).
      
Method C: Quantitative UV-Vis Monitoring (Fmoc Loading)

Primary Indication: Post-hoc calculation of coupling yield.

By collecting the deprotection effluent of the next cycle, you can calculate exactly how much Fmoc-3-Adi was attached.

Protocol:

  • Perform the coupling of Fmoc-3-Adi-OH.

  • Wash resin thoroughly.[2]

  • Perform Fmoc deprotection (e.g., 20% Piperidine/DMF, 2 x 10 min).

  • Collect ALL deprotection filtrates and washes into a volumetric flask (e.g., 25 mL or 50 mL). Make up to volume with DMF.[1][3]

  • Measure Absorbance at 301 nm (using a quartz cuvette).

  • Calculate Loading:

    
    
    
    • 
       for dibenzofulvene-piperidine adduct 
      
      
      
      .
  • Compare this value to the theoretical loading of the resin. A drop >10% indicates aggregation or poor coupling.

Troubleshooting & Optimization

If Method B (HPLC-MS) shows incomplete coupling (>5% deletion product):

  • Switch Coupling Reagents:

    • Move from HBTU/DIEA to HATU/HOAt/Collidine . HATU is superior for sterically hindered couplings.

    • Reference Protocol: 3 eq Fmoc-3-Adi-OH, 2.9 eq HATU, 6 eq Collidine in DMF.

  • Double Coupling:

    • Perform the first couple for 60 mins. Drain.

    • Perform a second couple with fresh reagents for 60-120 mins.

  • Solvent Magic:

    • Use NMP (N-methylpyrrolidone) instead of DMF.[1] NMP disrupts beta-sheet aggregation better than DMF.

    • Add 1% DBU to the coupling mixture (cautiously) or use microwave assistance (50°C max to avoid epimerization, though

      
      -amino acids are generally resistant to racemization at the 
      
      
      
      -carbon, they can suffer from elimination).

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][3][4][5][][7][8] Chemical Reviews. Comprehensive guide on protecting group stability and side reactions.

  • Chan, W.C., & White, P.D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. The definitive manual for Kaiser and TNBS test protocols.

  • Shelton, P.T., & Jensen, K.J. (2013).[4] Peptide Synthesis and Modifications for Structural Biology. Methods in Molecular Biology. Details on micro-cleavage and HPLC monitoring.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[1][4] Nature Protocols. Strategies for aggregation and beta-amino acids.

Sources

Fmoc-3-aminoadipic acid in the development of peptide-based biomaterials

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Fmoc-3-Aminoadipic Acid in the Development of Peptide-Based Biomaterials

Introduction: Expanding the Chemical Toolbox for Peptide Biomaterials

Peptide-based biomaterials, particularly hydrogels, have emerged as a premier class of materials for tissue engineering and controlled drug delivery.[1] Their inherent biocompatibility, biodegradability, and the capacity for rational design at the molecular level allow for the creation of scaffolds that mimic the native extracellular matrix (ECM).[2] The functionality of these materials is dictated by the primary amino acid sequence. While the 20 proteinogenic amino acids offer a substantial design palette, the incorporation of non-canonical amino acids unlocks a new dimension of chemical and physical properties.

This guide focuses on This compound , a non-canonical dicarboxylic amino acid, as a strategic building block for advanced peptide biomaterials. Its introduction into a peptide sequence provides a unique handle for modulating hydrogel properties through pH-responsiveness and ionic crosslinking, offering enhanced control over mechanical strength, degradation kinetics, and therapeutic agent release profiles.

Section 1: The Building Block – Properties and Rationale for Use

Chemical Structure and Comparative Properties

3-Aminoadipic acid is an analogue of glutamic acid, featuring an additional methylene group in its side chain. This seemingly minor extension has significant implications for the resulting biomaterial's architecture and function.

  • Increased Flexibility: The longer side chain provides greater conformational flexibility, which can influence peptide self-assembly and the resulting hydrogel's viscoelastic properties.

  • Altered pKa: The separation of the side-chain carboxyl group from the peptide backbone can subtly alter its pKa, influencing the pH range over which a hydrogel might assemble or disassemble.

  • Crosslinking Geometry: The extended length provides a different spatial arrangement for ionic crosslinking compared to aspartic or glutamic acid, potentially leading to hydrogels with larger pore sizes or different mechanical strengths.

FeatureAspartic AcidGlutamic Acid3-Aminoadipic Acid
Side Chain Structure -CH₂-COOH-CH₂-CH₂-COOH-CH₂-CH₂-CH₂-COOH
Side Chain Length ShortMediumLong
Side Chain Carboxyl pKa ~3.9~4.1~4.3 (Estimated)
Primary Function Introduces negative charge, H-bondingIntroduces negative charge, H-bondingIntroduces negative charge, H-bonding, extended crosslinking

Table 1. Comparison of 3-Aminoadipic Acid with Proteinogenic Dicarboxylic Amino Acids.

Rationale for Side-Chain Protection in SPPS

In Fmoc-based Solid-Phase Peptide Synthesis (SPPS), reactive amino acid side chains must be protected to prevent unwanted side reactions during peptide bond formation.[3] For a dicarboxylic acid like 3-aminoadipic acid, the side-chain carboxyl group is highly reactive. Without protection, it could:

  • Couple with the N-terminus of another peptide chain, leading to branching and truncated sequences.

  • Interfere with the activation of the alpha-carboxyl group, reducing coupling efficiency.

The tert-butyl (tBu) group is the standard choice for protecting the side chains of aspartic and glutamic acid (e.g., Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH).[4] It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[5] Therefore, the logical and required building block for synthesis is This compound(OtBu)-OH .

Section 2: Synthesis of Peptides with 3-Aminoadipic Acid

The synthesis of peptides containing 3-aminoadipic acid follows the standard Fmoc/tBu SPPS strategy.[6] This process involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[7]

spss_workflow cluster_cycle Synthesis Cycle Resin Start: Resin (e.g., Rink Amide) Swell 1. Swell Resin in DMF Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple Amino Acid (Fmoc-AA(PG)-OH, Activator, Base) Wash1->Couple Wash2 5. Wash (DMF) Couple->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat FinalDeprotect 6. Final Fmoc Deprotection Repeat->FinalDeprotect Cleave 7. Cleave & Deprotect (TFA Cocktail) FinalDeprotect->Cleave Purify 8. Purify (RP-HPLC) Cleave->Purify

Diagram 1. General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Automated SPPS of a Peptide Containing 3-Aminoadipic Acid

This protocol describes the synthesis of a model peptide, Ac-Lys-Gly-X -Gly-Arg-Gly-Asp-Ser-NH₂, where X represents 3-aminoadipic acid, on a 0.1 mmol scale using an automated synthesizer.

Rationale and Key Considerations: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent is recommended as it is highly efficient and minimizes racemization, particularly for non-standard amino acids.[6] A double coupling for the this compound(OtBu)-OH is included as a precautionary measure to ensure the reaction goes to completion, as non-canonical residues can sometimes exhibit slower coupling kinetics.

Materials:

  • Rink Amide MBHA resin (0.1 mmol substitution)

  • Fmoc-protected amino acids (including this compound(OtBu)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling Activator: 0.5 M HATU in DMF

  • Base: 2 M N,N-Diisopropylethylamine (DIPEA) in N-Methyl-2-pyrrolidone (NMP)

  • Acetic Anhydride (for N-terminal acetylation)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Equipment:

  • Automated peptide synthesizer

  • Lyophilizer

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS)

Procedure:

  • Resin Preparation: Place 0.1 mmol of Rink Amide resin into the synthesizer reaction vessel. Swell the resin in DMF for 30 minutes.[8]

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling Cycle (Standard Amino Acids): a. Add the Fmoc-amino acid (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) to the reaction vessel. b. Allow the coupling reaction to proceed for 45 minutes. c. Wash the resin with DMF (5x).

  • Coupling of this compound(OtBu)-OH: a. Perform the coupling step as described in 3a-3b. b. Rationale: To ensure complete incorporation, perform a second "double coupling" by repeating step 4a without an intervening deprotection step.

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence.

  • N-Terminal Acetylation: After the final Fmoc deprotection, wash the resin and treat it with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. Wash thoroughly with DMF.

  • Cleavage and Global Deprotection: a. Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum. b. Add 10 mL of the cleavage cocktail to the resin and incubate for 3 hours at room temperature with occasional swirling. c. Filter the solution to separate the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether. e. Centrifuge the mixture, decant the ether, and repeat the ether wash twice. f. Dry the white peptide pellet under vacuum.

  • Purification and Analysis: a. Dissolve the crude peptide in a water/acetonitrile mixture. b. Purify the peptide using preparative RP-HPLC. c. Confirm the identity and purity of the collected fractions using analytical RP-HPLC and mass spectrometry. d. Lyophilize the pure fractions to obtain a fluffy white powder.

Section 3: Development of Stimuli-Responsive Hydrogels

The incorporation of 3-aminoadipic acid provides two key mechanisms for forming and controlling hydrogel properties: pH-responsiveness and ionic crosslinking.[9][10]

pH-Responsive Hydrogel Formation

Peptides containing multiple acidic residues like 3-aminoadipic acid are often soluble at neutral or basic pH due to electrostatic repulsion between the deprotonated carboxylate groups (-COO⁻).[2] Upon lowering the pH, these groups become protonated (-COOH), reducing repulsion and promoting intermolecular hydrogen bonding, which drives peptide self-assembly into a nanofibrous hydrogel network.[10]

Protocol 2: Preparation of a pH-Responsive Hydrogel

Rationale and Key Considerations: This protocol uses the slow hydrolysis of glucono-δ-lactone (GdL) to gradually and uniformly lower the pH of the peptide solution, leading to the formation of a homogeneous hydrogel. This avoids localized precipitation that can occur with direct acid addition.

Materials:

  • Lyophilized peptide containing 3-aminoadipic acid (from Protocol 1)

  • Sterile deionized water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Glucono-δ-lactone (GdL) powder

Procedure:

  • Peptide Solubilization: Weigh the desired amount of peptide to achieve a final concentration of 1% (w/v). Dissolve it in sterile deionized water.

  • pH Adjustment: Slowly add 0.1 M NaOH dropwise while vortexing until the peptide is fully dissolved and the solution pH is between 7.5 and 8.0. This ensures the aminoadipic acid side chains are deprotonated.

  • Initiation of Gelation: Add GdL powder to the peptide solution (a GdL:peptide weight ratio of 1:2 is a good starting point).

  • Vortex and Incubate: Vortex briefly to dissolve the GdL. Transfer the solution to the desired mold (e.g., a 96-well plate) and let it stand undisturbed at room temperature.

  • Gel Formation: Gelation should occur within 15-60 minutes as the GdL hydrolyzes to gluconic acid, lowering the pH. The hydrogel is formed when the sample no longer flows upon inversion of the container.

Ionic Crosslinking for Mechanical Tuning

The negatively charged carboxylate side chains of 3-aminoadipic acid can be crosslinked by divalent cations (e.g., Ca²⁺, Mg²⁺).[11] This introduces a secondary network of non-covalent bonds that can significantly enhance the mechanical stiffness of the hydrogel without altering the peptide concentration.[12]

crosslinking cluster_peptide1 Peptide Chain 1 cluster_peptide2 Peptide Chain 2 p1 ...-NH-CH-CO-... side1 (CH₂)₃ | C=O | O⁻ Ca Ca²⁺ side1->Ca Ionic Bond p2 ...-NH-CH-CO-... side2 (CH₂)₃ | C=O | O⁻ side2->Ca

Diagram 2. Ionic crosslinking of peptide chains via 3-aminoadipic acid residues and a divalent cation.

Protocol 3: Preparation of an Ionically Crosslinked Hydrogel

Procedure:

  • Prepare a 1% (w/v) peptide hydrogel as described in Protocol 2.

  • Once the hydrogel is formed, gently add a solution of 100 mM Calcium Chloride (CaCl₂) on top of the gel.

  • Allow the CaCl₂ solution to diffuse into the hydrogel matrix for 1-2 hours at room temperature.

  • Carefully remove the excess CaCl₂ solution from the surface. The hydrogel is now ionically crosslinked and will exhibit increased stiffness.

Section 4: Characterization of Biomaterials

Validating the properties of the newly formed biomaterials is a critical step.

Protocol 4.1: Rheological Analysis

Rationale: Rheology measures the viscoelastic properties of the hydrogel. A solid-like hydrogel will have a storage modulus (G') significantly higher than its loss modulus (G'').[13] Procedure:

  • Prepare hydrogels directly on the rheometer plate.

  • Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain (e.g., 1%) to determine G' and G''.

  • Perform a strain sweep (e.g., 0.1% to 1000%) at a constant frequency (e.g., 10 rad/s) to determine the linear viscoelastic region and the yield point of the gel.

Hydrogel FormulationTypical G' (Pa)Typical G'' (Pa)Tan δ (G''/G')
1% Peptide (pH-induced)500 - 1,50050 - 150< 0.1
1% Peptide + Ca²⁺2,000 - 5,000200 - 500< 0.1

Table 2. Expected rheological properties for hydrogels with and without ionic crosslinking.

Protocol 4.2: In Vitro Degradation Assay

Rationale: Understanding the degradation profile is crucial for applications in drug delivery and tissue engineering. Proteinase K is a broad-spectrum serine protease that can be used to assess general proteolytic susceptibility.[14][15] Procedure:

  • Prepare 50 µL hydrogel discs and weigh them (W_initial).

  • Immerse the discs in a solution of Proteinase K (e.g., 10 µg/mL in PBS) at 37°C.[16]

  • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove the hydrogels, blot excess liquid, and weigh them (W_t).

  • Calculate the percentage of weight remaining: (W_t / W_initial) * 100.

  • A control group in PBS without the enzyme should be run in parallel to account for simple swelling or dissolution.

Section 5: Applications in Drug Delivery

The porous, hydrated network of these hydrogels makes them excellent candidates for encapsulating and providing sustained release of therapeutic molecules.[17][18]

Protocol 5.1: Loading and Releasing a Model Drug

Rationale: Doxorubicin (Dox), a common chemotherapy drug, is a useful model therapeutic. It is positively charged and can interact electrostatically with the negatively charged 3-aminoadipic acid residues, providing an affinity-based mechanism for controlled release.[19] Procedure:

  • Loading: Prepare the peptide solution as in Protocol 2, Step 1-2. Before adding GdL, add Doxorubicin solution to a final concentration of 200 µM. Then, initiate gelation with GdL.

  • Release Study: a. Place the Dox-loaded hydrogel (50 µL) in a vial. b. Add 500 µL of PBS (pH 7.4) as the release buffer. c. Incubate at 37°C. d. At each time point, remove the entire supernatant (500 µL) for analysis and replace it with 500 µL of fresh PBS. e. Quantify the Dox concentration in the collected supernatant using a plate reader (absorbance at 480 nm). f. Calculate the cumulative percentage of Dox released over time.[20]

Conclusion

This compound is a powerful, yet straightforward, addition to the peptide chemist's toolkit for creating advanced biomaterials. By providing an extended dicarboxylic acid side chain, it enables the development of hydrogels with tunable mechanical properties and stimuli-responsive behavior. The protocols outlined in this guide provide a robust framework for the synthesis, formulation, and characterization of these next-generation peptide-based materials, paving the way for new innovations in regenerative medicine and targeted drug delivery.

References

  • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. DriveHQ. [Link]

  • Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio. [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Asp(OtBu)-OH [71989-14-5]. Aapptec Peptides. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. [Link]

  • Bairagi, S., et al. (2020). Self-assembling peptide-based hydrogel: regulation of mechanical stiffness and thermal stability and 3D cell culture of fibroblasts. CentAUR. [Link]

  • Rozans, S. J., et al. (2024). A Streamlined High-Throughput LC–MS Assay for Quantifying Peptide Degradation in Cell Culture. ACS Biomaterials Science & Engineering. [Link]

  • Li, J., et al. (2023). pH-Responsive Self-Assembling Peptide-Based Biomaterials: Designs and Applications. Advanced NanoBiomed Research. [Link]

  • Habibi, N., et al. (2016). Peptide hydrogels for affinity-controlled release of therapeutic cargo. Biomaterials Science. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • Dragan, E. S., & Apopei Loghin, D. F. (2014). On the Conditions Determining the Formation of Self-Crosslinking Chitosan Hydrogels with Carboxylic Acids. Molecules. [Link]

  • ResearchGate. (n.d.). Enzymatic degradation varies between different cross-linking peptides.... ResearchGate. [Link]

  • ResearchGate. (n.d.). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. ResearchGate. [Link]

  • Deshpande, S., et al. (2021). Peptide hydrogels as slow-release formulations of protein therapeutics. Chemical Communications. [Link]

  • Lee, S., et al. (2023). pH-Responsive Peptide–Polymer Hydrogel for Biofilm Disruption. Biomacromolecules. [Link]

  • Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]

  • CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. YouTube. [Link]

  • Zhang, S., et al. (2022). Supramolecular polymer/peptide hybrid hydrogels with tunable stiffness mediated by interchain acid-amide hydrogen bonds. Polymer Chemistry. [Link]

  • Lampel, A., et al. (2017). Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug–Peptide Fiber Interactions. Biomacromolecules. [Link]

  • Rozans, S. J., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]

  • Massi, F., et al. (2021). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Polymers. [Link]

  • Aapptec Peptides. (n.d.). CAS 71989-18-9; Fmoc-L-Glu(OtBu)-OH. Aapptec Peptides. [Link]

  • ResearchGate. (n.d.). Biodegradable Peptide Hydrogels for Precision Drug Release: Advances and Future Perspectives. ResearchGate. [Link]

  • Gigli, M., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. International Journal of Molecular Sciences. [Link]

  • Al-Garadi, W., et al. (2022). Peptide-Based Supramolecular Hydrogels as Drug Delivery Agents: Recent Advances. Gels. [Link]

  • DiStefano, P. H., et al. (2024). Ion-Mediated Cross-Linking of Hyaluronic Acid into Hydrogels without Chemical Modification. Biomacromolecules. [Link]

  • da Silva, D., et al. (2004). Understanding the Enzymatic Degradation of Biodegradable Polymers and Strategies to Control Their Degradation Rate. IntechOpen. [Link]

  • Banerjee, A., & Das, D. (2015). Rational Design of Peptide-based Smart Hydrogels for Therapeutic Applications. Frontiers in Materials. [Link]

  • Lee, S., et al. (2023). pH-Responsive Peptide-Polymer Hydrogel for Biofilm Disruption. PubMed. [Link]

  • Pérez-Schofield, J. J., et al. (2021). Hyaluronic Acid Hydrogels Crosslinked in Physiological Conditions: Synthesis and Biomedical Applications. Gels. [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Aapptec Peptides. [Link]

Sources

Troubleshooting & Optimization

Common side reactions with Fmoc-3-aminoadipic acid during peptide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the successful incorporation of Fmoc-3-aminoadipic acid in solid-phase peptide synthesis (SPPS). As a non-standard amino acid, this compound presents unique opportunities for peptide design, but it also comes with a specific set of challenges. This guide, compiled by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential side reactions and optimize your synthetic protocols.

Troubleshooting Guide: Common Side Reactions

This section addresses the most common issues encountered when using this compound, their underlying causes, and actionable solutions.

Issue 1: Lactam Formation Leading to Chain Truncation or Deletion

Symptoms:

  • Low yield of the target peptide.

  • Presence of a significant impurity with a mass corresponding to the peptide chain truncated at the 3-aminoadipic acid residue.

  • MS/MS sequencing of the full-length peptide shows a mass loss of 18 Da (water) at the 3-aminoadipic acid position.

Causality: this compound, being a β-amino acid with a side-chain carboxyl group, is susceptible to intramolecular cyclization to form a six-membered ring lactam. This can occur at two key stages:

  • During Coupling of the Subsequent Amino Acid: After the Fmoc group of 3-aminoadipic acid is removed, the newly exposed β-amino group can attack the activated carboxyl group of the incoming amino acid. However, under certain conditions, this β-amino group can instead attack the side-chain ester of the 3-aminoadipic acid residue itself, leading to lactam formation and capping of the peptide chain.

  • During Piperidine Treatment for Fmoc Deprotection: The basic conditions of Fmoc deprotection can promote the intramolecular attack of the backbone amide nitrogen on the side-chain ester, although this is generally less common for a six-membered ring formation compared to the five-membered ring of aspartimide.

Visualizing the Mechanism: Lactam Formation

lactam_formation cluster_peptide Peptide Chain on Resin cluster_reagents Reaction Conditions cluster_product Side Product Peptide ...-NH-CH(R)-CO- Aaa_NH NH Aaa_C CH-CH2-CO-Peptide Side_Chain CH2-CH2-CO-OR Aaa_NH->Side_Chain Intramolecular Attack Lactam Truncated Peptide with 6-membered Lactam Aaa_C->Lactam Results in Base Base (e.g., Piperidine) or Coupling Activator

Caption: Intramolecular cyclization of 3-aminoadipic acid.

Preventative & Corrective Actions:

StrategyRationale
Optimize Side-Chain Protection The choice of protecting group for the side-chain carboxyl is critical. A bulkier protecting group, such as tert-butyl (OtBu), can sterically hinder the intramolecular attack.
Use Milder Coupling Reagents Highly reactive coupling reagents can increase the rate of side reactions. Consider using carbodiimides like DIC in the presence of an additive such as OxymaPure® or COMU, which are known to suppress side reactions.[1]
Control Base Exposure Minimize the time the deprotected β-amino group is exposed to basic conditions. Use shorter piperidine deprotection times (e.g., 2 x 5 minutes) and ensure efficient washing to remove the base promptly.
In Situ Neutralization For manual synthesis, consider using an in situ neutralization protocol where the coupling solution containing a non-nucleophilic base (e.g., DIPEA) is added directly after Fmoc deprotection and minimal washing. This minimizes the time the free amine is exposed.[2]

Experimental Protocol: Optimized Coupling of the Amino Acid Following 3-Aminoadipic Acid

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes. Drain and repeat for another 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to ensure complete removal of piperidine.

  • Amino Acid Activation: In a separate vessel, pre-activate the incoming Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes at room temperature.

  • Coupling: Add the pre-activated amino acid solution to the resin. Allow the coupling to proceed for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, recouple using fresh reagents.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next cycle.

Issue 2: Analogy to Aspartimide Formation and Subsequent Piperidide Addition

Symptoms:

  • Presence of impurities with the same mass as the target peptide but different retention times in HPLC.

  • Presence of an impurity with a mass increase of 85 Da (addition of piperidine).

  • MS/MS fragmentation pattern is inconsistent with the expected sequence.

Causality: While 3-aminoadipic acid forms a six-membered lactam, the underlying principle of base-catalyzed intramolecular cyclization is analogous to the well-documented aspartimide formation seen with aspartic acid.[3][4][5][6] The cyclic intermediate, once formed, is susceptible to nucleophilic attack by piperidine from the deprotection solution. This attack can open the ring to form either the desired peptide linkage or a piperidide adduct, which is a common side reaction in Fmoc-SPPS.[3][4]

Visualizing the Mechanism: Piperidide Formation

piperidide_formation start Peptide with 3-Aminoadipic Acid deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection lactam Intermediate: 6-Membered Lactam deprotection->lactam Intramolecular Cyclization target Desired Next Coupling deprotection->target Successful Deprotection piperidine Piperidine (Nucleophile) lactam->piperidine Nucleophilic Attack side_product Side Product: Piperidide Adduct (+85 Da) piperidine->side_product

Caption: Pathway to piperidide side product formation.

Preventative & Corrective Actions:

StrategyRationale
Use a Bulky Side-Chain Protecting Group As with preventing lactam formation, a sterically hindering protecting group like OtBu on the side-chain carboxyl group is the first line of defense.
Modify Deprotection Conditions The addition of a weak acid like 1-hydroxybenzotriazole (HOBt) (0.1 M) to the piperidine deprotection solution can buffer the basicity and reduce the rate of cyclization.[3][6]
Use a Less Nucleophilic Base Consider using 2% DBU with 2% piperidine in DMF for Fmoc deprotection. DBU is a strong, non-nucleophilic base that can efficiently remove the Fmoc group, while the small amount of piperidine acts as a scavenger for the dibenzofulvene byproduct.[3] However, the high basicity of DBU might still promote cyclization, so this should be tested on a small scale first.

Frequently Asked Questions (FAQs)

Q1: What is the best side-chain protecting group for this compound?

A1: The most commonly recommended and effective side-chain protecting group is the tert-butyl (OtBu) ester. Its bulkiness provides steric hindrance that significantly reduces the risk of intramolecular lactam formation. It is also stable to the basic conditions of Fmoc deprotection and is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[7]

Q2: Can I use standard coupling protocols for this compound?

A2: Yes, standard coupling protocols can be used, but with careful consideration of the coupling reagents. Due to the potential for side reactions, it is advisable to avoid highly reactive phosphonium-based reagents like PyBOP® if issues are observed. A combination of a carbodiimide (e.g., DIC) and an additive (e.g., HOBt or OxymaPure®) is a robust choice that balances reactivity with the suppression of side reactions.[1]

Q3: My peptide is showing a significant peak with a mass loss of 18 Da. What is the likely cause?

A3: A mass loss of 18 Da (the mass of water) is a strong indicator of intramolecular cyclization to form a lactam. This results in the termination of the peptide chain at the 3-aminoadipic acid residue. Review the troubleshooting section on lactam formation for preventative measures.

Q4: How can I confirm the presence of a piperidide adduct?

A4: A piperidide adduct will result in a mass increase of 85 Da in your mass spectrometry analysis. This corresponds to the addition of a piperidine molecule and the loss of the side-chain protecting group's alcohol. This impurity will typically have a different retention time in reverse-phase HPLC compared to the target peptide.

Q5: Are there any sequence-dependent effects I should be aware of when using this compound?

A5: Yes, similar to aspartic acid, the amino acid following the 3-aminoadipic acid can influence the rate of side reactions. Residues with small, unhindered side chains, such as glycine, may allow for faster intramolecular cyclization. If you are observing issues with a particular sequence, consider the steric environment around the 3-aminoadipic acid residue.

References

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
  • Fmoc Amino Acids for SPPS - AltaBioscience. (n.d.).
  • Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences. (n.d.).
  • Side Reactions Upon Amino Acid/Peptide Carboxyl Activation | Request PDF. (n.d.).
  • SPPS Tips For Success Handout - Mesa Labs. (n.d.).
  • Side reactions in peptide synthesis: An overview - Bibliomed. (n.d.).
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013, August 29).
  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.).
  • ASPARTIMIDE FORMATION - Iris Biotech GmbH. (n.d.).
  • SYNTHESIS NOTES - Aapptec Peptides. (n.d.).
  • Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH - Sigma-Aldrich. (n.d.).
  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls | ACS Combinatorial Science. (2020, October 19).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).

Sources

How to prevent racemization of Fmoc-3-aminoadipic acid during coupling

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Preventing Racemization of Fmoc-3-Aminoadipic Acid During Coupling

Technical Support Center: this compound

Executive Summary Coupling This compound (Fmoc-3-Aad-OH) presents a distinct stereochemical challenge compared to standard


-amino acids. While 

-amino acids like 3-Aad are intrinsically more resistant to racemization than their

-counterparts (due to the absence of the acidic

-proton adjacent to the activating carbonyl), "racemization" is often reported. This is frequently caused by misidentification of the isomer (confusion with 2-aminoadipic acid) or uncontrolled side-chain activation leading to cyclic intermediates.

This guide details the mechanistic risks and provides a validated, low-racemization protocol using Oxyma Pure/DIC activation with Collidine buffering.

Part 1: Diagnostic & Triage

Before altering your protocol, confirm the specific isomer and protection status. The "Aminoadipic" nomenclature is frequently conflated.

FeatureThis compound (

-Aad)
Fmoc-2-Aminoadipic Acid (

-Aad)
Structure

-amino acid (

-homoglutamic analog)

-amino acid (homoglutamic acid)
Chiral Center C3 (Beta position)C2 (Alpha position)
Racemization Risk Moderate. Via 4H-1,3-oxazin-6-one (6-membered ring).High. Via 5(4H)-oxazolone (5-membered ring).
Critical Check Is the side chain (

-COOH) protected?
Is the side chain (

-COOH) protected?

Warning: If you are actually using Fmoc-2-aminoadipic acid (common in GLP-1 analogs), the risk of racemization is severe (similar to Cysteine/Histidine). The protocol below applies to both, but is critical for the


-isomer.

Part 2: Mechanism of Failure

Why does racemization occur during coupling?

The Oxazinone Pathway (Beta-Amino Acids)

Unlike


-amino acids which form a 5-membered oxazolone  ring, activated Fmoc-3-Aad-OH can cyclize to form a 6-membered 4H-1,3-oxazin-6-one .
  • Trigger: Slow coupling kinetics allow the activated carboxylate to attack the urethane (Fmoc) carbonyl.

  • Consequence: This ring can undergo base-catalyzed enolization, destroying the stereocenter at C3.

  • Prevention: Rapid acylation (using Oxyma) and non-nucleophilic bases (Collidine).

Side-Chain Interference (The "False" Racemization)

If the side-chain carboxyl (


-COOH) is unprotected or accidentally deprotected:
  • Activation can occur at both carboxyl groups.

  • Intramolecular cyclization can form cyclic anhydrides or imides .

  • Subsequent nucleophilic attack opens the ring non-selectively, generating a mix of isomers and regiochemical byproducts that mimic racemization on HPLC.

Visual Mechanism: The diagram below contrasts the standard activation pathway with the racemization/cyclization failure modes.

RacemizationMechanism cluster_prevention Prevention Strategy Start Fmoc-3-Aad-OH (Activated Ester) Coupling Peptide Bond Formation (Desired) Start->Coupling Fast Amine Attack (Oxyma/DIC) Oxazinone 4H-1,3-Oxazin-6-one (6-Membered Ring) Start->Oxazinone Slow Coupling (Excess Base) Anhydride Intramolecular Anhydride (Side Chain Attack) Start->Anhydride Unprotected Side Chain Enol Enolized Intermediate (Achiral) Oxazinone->Enol Base Catalysis Racemate Racemic Mixture (D/L Isomers) Enol->Racemate Ring Opening Anhydride->Racemate Non-selective Opening Oxyma Oxyma Pure (Suppress Cyclization)

Figure 1: Mechanistic pathways leading to racemization in this compound. The red path indicates the oxazinone route common in slow couplings; the yellow path indicates side-chain interference.

Part 3: Validated Low-Racemization Protocol

This protocol uses Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) and DIC (Diisopropylcarbodiimide).[1] Oxyma is superior to HOBt/HOAt for suppressing racemization in sensitive residues [1]. TMP (2,4,6-Trimethylpyridine / Collidine) is used as the base because its steric bulk prevents it from abstracting the acidic proton responsible for racemization [2].

Reagents Required:
  • Amino Acid: Fmoc-3-Aad(OtBu)-OH (Side chain protection is mandatory).

  • Activator: Oxyma Pure (1.0 equiv relative to AA).

  • Coupling Reagent: DIC (1.0 equiv).

  • Base: 2,4,6-Collidine (TMP) (2.0 equiv). Only if using on-resin neutralization or salt forms.

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:
  • Preparation:

    • Dissolve Fmoc-3-Aad(OtBu)-OH (3.0 equiv relative to resin loading) and Oxyma Pure (3.0 equiv) in minimum DMF.

    • Note: Keep concentration high (0.2 – 0.3 M) to drive kinetics.

  • Activation (Pre-activation is discouraged):

    • Do not pre-activate for >2 minutes. Long activation times favor oxazinone formation.

    • Add DIC (3.0 equiv) to the mixture immediately before adding to the resin.

    • Optional: If the resin is acidic or requires neutralization, add Collidine (3.0 equiv) simultaneously with the coupling cocktail. Avoid DIPEA.

  • Coupling:

    • Add the mixture to the resin.[2][3]

    • Reaction time: 60 minutes at Room Temperature.

    • Optimization: For extremely sensitive sequences, couple at 0°C to 4°C for the first 30 minutes, then warm to RT.

  • Monitoring:

    • Use a colorimetric test (Kaiser or Chloranil). Beta-amino acids can be slow to couple due to the extra methylene group flexibility; double coupling may be required.

    • If double coupling: Do not use base in the second coupling. Use DIC/Oxyma only.

CouplingWorkflow Step1 Dissolve Fmoc-3-Aad(OtBu)-OH + Oxyma Pure in DMF Step2 Add DIC (Diisopropylcarbodiimide) (No Pre-incubation > 2 min) Step1->Step2 Step3 Add Collidine (Optional) (Only if neutralization needed) Step2->Step3 Step4 Coupling Reaction (60 min @ RT or 0°C) Step3->Step4 Step5 Wash & Monitor (Kaiser Test) Step4->Step5

Figure 2: Optimized coupling workflow to minimize racemization risk.

Part 4: Troubleshooting & FAQs

Q1: I see a "double peak" on HPLC after cleavage. Is this racemization? A: Not necessarily.

  • Check Isomer: If the peaks are separated by >1 minute, it is likely a diastereomer (racemization).

  • Check Protection: If you used Fmoc-3-Aad-OH (unprotected side chain), the second peak is likely the anhydride byproduct or a branched peptide where the next amino acid coupled to the side chain.

  • Action: Coinject with a standard of the D-isomer if available. If not, perform a Marfey’s analysis after hydrolysis.

Q2: Can I use HBTU/HATU with DIPEA? A: Avoid if possible. Uronium salts (HBTU/HATU) require a base (DIPEA) to function. The presence of DIPEA (a strong, non-hindered base) significantly increases the rate of proton abstraction and oxazinone formation [3]. If you must use HATU (for difficult couplings), use Collidine instead of DIPEA and keep the temperature at 0°C.

Q3: Why is Collidine better than DIPEA? A: Collidine (2,4,6-trimethylpyridine) is a weaker base (pKa ~7.4) than DIPEA (pKa ~10.5) and is sterically hindered. It is sufficient to neutralize the generated acid from the coupling but too bulky and weak to effectively abstract the


-proton (or 

-to-nitrogen proton in

-AAs) that leads to racemization [2].

Q4: I am actually using Fmoc-2-aminoadipic acid (Alpha-Aad). Does this change anything? A: YES. The risk is much higher. You must use the Oxyma/DIC/Collidine protocol described above. Do not use HBTU/DIPEA. Additionally, ensure you are using a resin with low loading (<0.4 mmol/g) to prevent aggregation, which slows coupling and increases the time window for racemization.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.

  • Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. The Journal of Organic Chemistry.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.

Sources

Technical Support Center: Synthesis of Peptides Containing 3-Aminoadipic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the unnatural amino acid, 3-aminoadipic acid (Aad). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the unique challenges of synthesizing these peptides and improve your yields.

Introduction: The Challenge and Potential of 3-Aminoadipic Acid

3-Aminoadipic acid (Aad) is a six-carbon dicarboxylic amino acid, making it a valuable building block for creating peptides with modified structures and novel functionalities. Its incorporation can influence peptide conformation, stability, and biological activity. However, the presence of a second carboxylic acid group in its side chain introduces specific challenges during solid-phase peptide synthesis (SPPS), primarily related to orthogonal protection, coupling efficiency, and potential side reactions. This guide is designed to address these challenges head-on, providing you with the expertise to achieve successful synthesis and high yields.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the synthesis of Aad-containing peptides, offering probable causes and actionable solutions.

Q1: I'm observing a low overall yield for my Aad-containing peptide. What are the likely causes and how can I improve it?

A: Low yield is a multifaceted issue. Let's break down the potential culprits throughout the SPPS workflow.

  • Probable Cause 1: Inefficient Side-Chain Protection of Aad. The most critical step is ensuring the side-chain carboxyl group of Aad is adequately protected with a group that is orthogonal to the N-terminal Fmoc protection.[][2] Incomplete or inappropriate protection can lead to a cascade of problems.

    • Solution: Employ an acid-labile protecting group for the Aad side chain that is stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF). The tert-butyl (OtBu) ester is the industry standard and highly recommended for this purpose.[3] The OtBu group is stable during Fmoc removal and is efficiently cleaved during the final trifluoroacetic acid (TFA) cleavage step along with other side-chain protecting groups and the resin linker.[]

  • Probable Cause 2: Incomplete Coupling of Fmoc-Aad(OtBu)-OH. 3-Aminoadipic acid can be sterically hindered, leading to sluggish or incomplete coupling reactions. This results in deletion sequences, which are difficult to separate from the target peptide and significantly reduce the final yield.

    • Solution:

      • Optimize Coupling Reagents: Utilize potent coupling reagents known to be effective for sterically hindered amino acids.[4] Recommended combinations include:

        • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt (1-Hydroxy-7-azabenzotriazole) with a tertiary base like N,N-Diisopropylethylamine (DIPEA).[5] HATU is known for its high reactivity and low racemization rates.[5]

        • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / HOBt (1-Hydroxybenzotriazole) with DIPEA. This is a robust and widely used coupling cocktail.

        • DIC (N,N'-Diisopropylcarbodiimide) / HOBt: This is another effective combination, particularly when base-free conditions are desired to minimize racemization.[4][6]

      • Double Coupling: If you suspect incomplete coupling, perform a second coupling step with fresh reagents before proceeding to the next deprotection step.

      • Monitor Coupling Completion: Use a qualitative test, such as the ninhydrin (Kaiser) test, to confirm the absence of free primary amines on the resin before deprotection.[6] A negative test indicates a complete coupling reaction.

  • Probable Cause 3: Aggregation of the Growing Peptide Chain. As the peptide chain elongates, it can fold and aggregate on the solid support, making reactive sites inaccessible and hindering both coupling and deprotection steps.

    • Solution:

      • Use Low-Loading Resin: Employing a resin with a lower substitution level (e.g., 0.2 - 0.3 mmol/g) can reduce steric hindrance and minimize peptide aggregation.[7]

      • Chaotropic Agents: In difficult cases, the addition of chaotropic agents like LiCl to the coupling and deprotection solutions can help disrupt secondary structures.

Q2: My mass spectrometry results show a significant peak corresponding to a deletion of the Aad residue. How can I prevent this?

A: This is a clear indication of failed coupling of the Fmoc-Aad(OtBu)-OH building block.

  • Probable Cause: As mentioned in Q1, the steric hindrance of 3-aminoadipic acid is the most likely reason for incomplete coupling.

  • Solution:

    • Re-evaluate your coupling strategy. Switch to a more powerful activating agent like HATU.[5]

    • Increase the equivalents of the amino acid and coupling reagents. Using a 3- to 5-fold excess over the resin loading capacity is a common practice.

    • Extend the coupling time. Allow the reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight for particularly difficult couplings).

    • Perform a double coupling. This is a highly effective strategy to drive the reaction to completion.

Q3: I'm observing side reactions, specifically racemization of the Aad residue. What can I do to minimize this?

A: Racemization is a concern with any amino acid during activation, but can be more pronounced with certain residues.

  • Probable Cause: The activation of the carboxylic acid group can lead to the formation of an oxazolone intermediate, which is prone to epimerization. The choice of coupling reagents and base can influence the rate of racemization.

  • Solution:

    • Use Additives that Suppress Racemization: The addition of HOBt or HOAt to the coupling mixture is crucial for minimizing racemization.[4][5] These additives react with the activated amino acid to form an active ester that is less prone to racemization.

    • Carbodiimide-based Coupling: Using DIC in combination with HOBt or Oxyma Pure is known to be a low-racemization method.[4]

    • Avoid Excess Base: While a base like DIPEA is necessary to activate the coupling reagents, using a large excess can promote racemization. Use the recommended stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What is the best orthogonal protection strategy for the side chain of 3-aminoadipic acid in Fmoc-SPPS?

A: The gold standard for protecting the side-chain carboxyl group of 3-aminoadipic acid in Fmoc-based solid-phase peptide synthesis is the tert-butyl (OtBu) ester .[3] This strategy is highly effective because the OtBu group is stable under the mildly basic conditions required for Fmoc group removal (typically 20% piperidine in DMF).[2] It is then conveniently cleaved during the final acidolytic cleavage from the resin, most commonly with a cocktail containing a high concentration of trifluoroacetic acid (TFA).[] This ensures that the side-chain carboxyl group remains protected throughout the synthesis, preventing unwanted side reactions.

Q2: Which coupling reagents are most effective for incorporating Fmoc-Aad(OtBu)-OH?

A: Due to the potential for steric hindrance, it is advisable to use high-efficiency coupling reagents. The most commonly recommended are:

  • HATU/HOAt/DIPEA: This combination is highly reactive and effective at promoting coupling of sterically hindered amino acids while minimizing racemization.[5]

  • HBTU/HOBt/DIPEA: A robust and widely used alternative to HATU.

  • DIC/HOBt: A carbodiimide-based method that is also very effective and can be performed under base-free conditions to further reduce the risk of racemization.[6]

Q3: How does the presence of 3-aminoadipic acid affect the purification of the final peptide?

A: The purification of peptides containing 3-aminoadipic acid is typically achieved using standard reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9] The additional carboxylic acid in the Aad side chain will be deprotected during the final cleavage step, making the overall peptide slightly more hydrophilic compared to a peptide with a non-polar residue at that position. This may result in a slightly shorter retention time on a C18 column. You may need to adjust your gradient elution conditions accordingly, for example, by starting with a slightly lower percentage of organic solvent (e.g., acetonitrile) or using a shallower gradient to ensure good separation from any closely eluting impurities.[8]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Aad(OtBu)-OH using HATU/HOAt

This protocol outlines a standard procedure for coupling Fmoc-Aad(OtBu)-OH to a growing peptide chain on a solid support.

Materials:

  • Peptidyl-resin with a free N-terminal amine

  • Fmoc-Aad(OtBu)-OH (3-5 equivalents relative to resin loading)

  • HATU (3-5 equivalents)

  • HOAt (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Coupling vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. Drain the solvent.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Aad(OtBu)-OH, HATU, and HOAt in DMF. Add DIPEA to the solution and vortex briefly. Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture with nitrogen bubbling or orbital shaking at room temperature for 1-2 hours.

  • Monitoring: Perform a ninhydrin test to check for the presence of free amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: If the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Double Coupling (if necessary): If the ninhydrin test is positive (blue/purple beads), repeat steps 2-5.

Protocol 2: Purification of an Aad-Containing Peptide by RP-HPLC

This protocol provides a general guideline for the purification of a cleaved and deprotected peptide containing 3-aminoadipic acid.

Materials:

  • Crude, lyophilized Aad-containing peptide

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Preparative RP-HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Mobile Phase B or a water/acetonitrile mixture). Centrifuge to remove any insoluble material.

  • Method Development (Analytical Scale): Inject a small amount of the crude peptide onto an analytical C18 column to determine the retention time of the target peptide and the impurity profile. Optimize the gradient to achieve good separation. A typical starting gradient might be 5-65% Mobile Phase B over 30 minutes.

  • Preparative Purification: Scale up the optimized method to a preparative C18 column. Inject the dissolved crude peptide.

  • Fraction Collection: Collect fractions corresponding to the peak of the target peptide.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Visualizations

Workflow for Incorporating 3-Aminoadipic Acid in SPPS

SPPS_Workflow start Start: Peptidyl-Resin (Free N-terminus) coupling Coupling: Fmoc-Aad(OtBu)-OH HATU/HOAt/DIPEA start->coupling wash1 Wash (DMF, DCM) coupling->wash1 monitor Monitoring (Ninhydrin Test) wash1->monitor monitor->coupling Positive (Double Couple) deprotection Fmoc Deprotection (20% Piperidine/DMF) monitor->deprotection Negative wash2 Wash (DMF, DCM) deprotection->wash2 next_aa Couple Next Amino Acid wash2->next_aa next_aa->coupling Repeat Cycle cleavage Final Cleavage & Deprotection (TFA) next_aa->cleavage Final Residue purification Purification (RP-HPLC) cleavage->purification end Pure Aad-Peptide purification->end

Caption: A typical workflow for the incorporation of 3-aminoadipic acid into a peptide chain using Fmoc-SPPS.

Orthogonal Protection Strategy for 3-Aminoadipic Acid

Caption: Orthogonality of Fmoc and tert-butyl protecting groups for 3-aminoadipic acid.

References

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tBu protected amino acids Fmoc‐NH‐Hyp(OH)‐OtBu 10,.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them.... Retrieved from [Link]

  • ResearchGate. (n.d.). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Retrieved from [Link]

  • Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]

  • Merck Millipore. (n.d.). New products for peptide synthesis Novabiochem. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • SpringerLink. (n.d.). HPLC of Peptides and Proteins. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

  • Reddit. (2022). Synthesizing tertiary-butylesters of BOC-amino acids.. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ynamide Coupling Reagents: Origin and Advances. Retrieved from [Link]

  • National Institutes of Health. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. Retrieved from [Link]

  • Khan Academy. (n.d.). Alpha amino acid synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of naturally occurring peptides by reversed-phase HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • AIR Unimi. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. Retrieved from [Link]

  • PubMed. (1980). Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in benzyl alcohol. Retrieved from [Link]

Sources

Technical Support Center: Managing Peptides with Multiple 3-Aminoadipic Acid (Aad) Residues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Peptide Chemistry Support Center. Subject: Troubleshooting Aggregation & Solubility in 3-Aminoadipic Acid (Aad) Peptides. Audience: Senior Research Scientists, Process Chemists, and Drug Development Leads.

Executive Summary: The "Aad" Paradox

You are likely using 3-Aminoadipic Acid (Aad) to enhance the proteolytic stability of your peptide (e.g., in GLP-1 analogs or antimicrobial peptides). While Aad resists enzymatic degradation better than Glutamic Acid (Glu) or Aspartic Acid (Asp), it introduces a specific physicochemical challenge: Hydrophobic Collapse.

Aad is homologous to Glutamic Acid but contains an additional methylene group (


) in its side chain. This increases the hydrophobicity of the residue while retaining the acidic functionality. When multiple Aad residues are present, they can form "zipper-like" hydrophobic domains, particularly in acidic media where the side chains are protonated (neutral).

This guide provides a self-validating troubleshooting workflow to manage these issues during Synthesis, Purification, and Storage.

Module 1: Synthesis Troubleshooting

Issue: "My crude purity is low, and I see deletion sequences despite using standard Fmoc protocols."

Root Cause Analysis

The additional methylene group in Aad increases the steric bulk slightly compared to Glu, but the primary driver of synthesis failure is on-resin aggregation .

  • Mechanism: As the peptide chain grows, multiple Aad(OtBu) residues create a hydrophobic surface on the resin. This leads to β-sheet formation (inter-chain association), causing the growing N-terminus to become inaccessible to incoming activated amino acids.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Deletion Sequences (Missing Aad or subsequent residues)Incomplete Coupling due to aggregation (β-sheet formation).1. Double Couple: Use 2x coupling cycles for all Aad residues.2. Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture to disrupt H-bonds.3. Elevated Temp: Perform coupling at 50°C (Aad is stable; see Side Reaction note below).
Slow Fmoc Removal Steric hindrance or aggregation preventing piperidine access.Switch Base: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) + Piperidine (2%) in DMF for deprotection.
Unidentified Mass (+56 Da or similar) NOT Aspartimide. Aad is resistant to cyclization.Check for t-Butyl cation scavenging . Ensure scavengers (TIS/EDT) are fresh during cleavage.

Critical Note on Cyclization (The "Good" News): Unlike Aspartic Acid (which forms Aspartimide/Succinimide easily) or Glutamic Acid (which can form Glutarimide), Aad would theoretically form a 7-membered ring to cyclize against the backbone nitrogen. This is kinetically disfavored. You do not need to use backbone protection (like Hmb) solely to prevent cyclization for Aad.

Module 2: Purification & Solubility Management

Issue: "The peptide precipitates when I add water/TFA, or it clogs the HPLC column."

The Physicochemical Trap

In standard HPLC buffers (Water + 0.1% TFA, pH ~2), the side chain carboxyl of Aad (


) is fully protonated (

).
  • State: Neutral & Hydrophobic.[][2]

  • Result: With multiple Aad residues, the peptide behaves like a hydrophobic alkane chain, leading to immediate precipitation or column fouling.

Solubility Decision Matrix
Solvent SystempH EnvironmentAad Charge StateSolubility Prediction
0.1% TFA / Water Acidic (~pH 2)Neutral (

)
POOR / INSOLUBLE (Aggregation Risk)
10mM

Basic (~pH 8)Negative (

)
EXCELLENT (Charge Repulsion)
PBS (Phosphate Buffered Saline) Neutral (~pH 7.4)Negative (

)
GOOD (Unless salts induce salting-out)
DMSO / DMF OrganicN/AHIGH (Solvates hydrophobic patches)
Step-by-Step Solubilization Protocol
  • Do NOT add 0.1% TFA/Water to the lyophilized powder first.

  • Step 1: Add a minimal volume of 0.1 M

    
      or 100 mM 
    
    
    
    . The goal is to deprotonate the Aad side chains immediately.
  • Step 2: Vortex until clear. The electrostatic repulsion between the negatively charged Aad residues will break up aggregates.

  • Step 3: Dilute slowly with water to the desired concentration.

  • For HPLC: Inject the sample in a basic or neutral solution. If you must use an acidic mobile phase, ensure the column is heated (60°C) to prevent on-column precipitation.

Module 3: Visualization of Troubleshooting Logic

The following diagram illustrates the decision pathway for handling Aad-rich peptides, distinguishing between Synthesis and Solubility issues.

Aad_Troubleshooting Start Problem Detected with Aad-Rich Peptide Issue_Type Identify Issue Stage Start->Issue_Type Syn_Branch Synthesis / Crude Purity Issue_Type->Syn_Branch Sol_Branch Purification / Handling Issue_Type->Sol_Branch Del_Seq Deletion Sequences Found? Syn_Branch->Del_Seq Cyc_Note Note: Aad is STABLE against Aspartimide-like cyclization. Syn_Branch->Cyc_Note Side Reaction Check Agg_Resin Cause: On-Resin Aggregation (Hydrophobic Collapse) Del_Seq->Agg_Resin Yes Sol_Syn Solution: 1. Double Coupling 2. Use Chaotropic Salts (LiCl) 3. Heat to 50°C Agg_Resin->Sol_Syn Precip Precipitation in Water/TFA? Sol_Branch->Precip Mech_Prot Mechanism: Protonated Aad (COOH) is Hydrophobic Precip->Mech_Prot Yes Sol_Pur Solution: 1. Dissolve in NH4OH/NH4HCO3 (pH > 8) 2. Ionize to COO- (Repulsion) Mech_Prot->Sol_Pur

Figure 1: Decision Logic Flow for Managing 3-Aminoadipic Acid (Aad) Peptides.

Module 4: Storage & Stability (FAQ)

Q: Can I store the peptide as a TFA salt? A: It is not recommended for peptides with >3 Aad residues.

  • Reason: The TFA counterions protonate the Aad side chains, maintaining them in a hydrophobic, aggregation-prone state. Over time, this leads to fibrillation or irreversible gelation.

  • Recommendation: Perform a TFA-to-Acetate exchange (using ion exchange resin) before final lyophilization. Acetate is a weaker acid and often allows for better solubility upon reconstitution.

Q: I need to use this peptide in a cellular assay. What is the protocol? A:

  • Dissolve peptide in DMSO (stock solution, e.g., 10 mM).

  • Dilute into PBS (pH 7.4).

  • Verify: Check for "crashing out" upon dilution. If it precipitates, the Aad residues are re-protonating or coordinating with salts.

  • Fix: Ensure the final pH remains > 7.0. If necessary, use a buffer with higher capacity (e.g., HEPES) rather than simple saline.

References
  • Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. Link

    • Supports: General aggregation mechanisms and chaotropic salt usage.
  • Zhu, J., & Marchant, R. E. (2008).[3][4] "Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation."[4] Journal of Peptide Science, 14(6), 690-696.[3][4] Link

    • Supports: Discussion on ring size stability (Glu vs Aad)
  • Sigma-Aldrich (Merck). "Solubility Guidelines for Peptides." Technical Guides.Link

    • Supports: Protocol for basic/acidic amino acid solubiliz
  • Sormanni, P., et al. (2023). "Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids." Nature Communications, 14, 7529. Link

    • Supports: Computational prediction of solubility for modified residues like Aad.

Sources

Introduction: The Strategic Importance of Fmoc-3-Aminoadipic Acid

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Side-Chain Protection Strategies for Fmoc-3-Aminoadipic Acid

This compound (Fmoc-3-Aad) is a


-amino acid and a structural homolog of glutamic acid (

-homoglutamic acid). Unlike standard

-amino acids, the amine is positioned at the

-carbon (C3), while the side chain—containing a distal carboxylic acid—extends from the same position.

Incorporating 3-Aad into peptide sequences introduces unique conformational properties, such as the formation of stable 14-helix structures (in


-peptides) and increased resistance to proteolytic degradation. However, its dicarboxylic nature demands rigorous side-chain protection strategies to prevent branching, aspartimide-like side reactions, and uncontrolled cyclization.

This guide addresses the two primary protection strategies—tert-Butyl (OtBu) and Allyl (OAll) —and provides troubleshooting workflows for their application in Solid Phase Peptide Synthesis (SPPS).

Part 1: Protection Group Selection Matrix

Q: Which side-chain protection group should I choose for my specific application?

A: The choice depends entirely on whether you are synthesizing a linear sequence or a cyclic constraint (lactam bridge). Use the decision matrix below to select the correct derivative.

Comparative Technical Specifications
FeatureFmoc-3-Aad(OtBu)-OH Fmoc-3-Aad(OAll)-OH
Primary Application Standard linear SPPS;

-peptide oligomers.
Cyclic peptides (Lactam bridges); Side-chain modification.
Deprotection Condition Acidic (95% TFA). Occurs during global cleavage.Orthogonal (Pd(PPh

)

). Occurs on-resin before cleavage.[1][2]
Orthogonality Not orthogonal to resin cleavage.Fully orthogonal to Fmoc (Base) and tBu/Resin (Acid).
Risk Factor Low. Standard handling.High. Palladium sensitivity to oxygen; incomplete deprotection.
Cost Moderate.Higher (due to Pd reagents and synthesis complexity).
Decision Logic Diagram

ProtectionSelection Start Start: Define Synthesis Goal Linear Linear Sequence / Standard Stability Start->Linear Standard SPPS Cyclic Cyclic Peptide / Lactam Bridge Start->Cyclic Constraint Required Mod Side-Chain Functionalization Start->Mod Late-stage Labeling OtBu Select: Fmoc-3-Aad(OtBu)-OH (Acid Labile) Linear->OtBu OAll Select: Fmoc-3-Aad(OAll)-OH (Allyl/Pd Labile) Cyclic->OAll Mod->OAll

Figure 1: Decision tree for selecting the appropriate side-chain protection based on synthetic intent.

Part 2: Technical Protocols & Troubleshooting

Scenario A: The "OtBu" Strategy (Linear Synthesis)

Q: I am observing low coupling efficiency with Fmoc-3-Aad(OtBu)-OH. How do I optimize this?

Technical Insight:


-amino acids are sterically more demanding than 

-amino acids. The extra methylene group increases the flexibility of the backbone, but the coupling to a secondary amine (if the previous residue is N-alkylated) or of the

-amino acid itself can be sluggish due to folding (aggregation) of the growing chain.

Optimization Protocol:

  • Activation: Switch from standard HBTU/DIC to HATU/HOAt (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The pyridinium nitrogen in HOAt provides a "neighboring group effect" that accelerates coupling by ~10x compared to HOBt.

  • Solvent: Use NMP (N-methylpyrrolidone) instead of DMF.[3] NMP disrupts

    
    -sheet aggregation more effectively.
    
  • Double Coupling: Perform two coupling cycles:

    • Coupling 1: 1 hour at Room Temp.

    • Coupling 2: 45 mins at 40°C (Microwave assisted if available, max 50°C to avoid epimerization).

Self-Validating Check: Perform a Chloranil Test (not Kaiser) after coupling.

  • Why? The Kaiser test detects primary amines. If you are coupling onto a secondary amine or a difficult sequence, the Chloranil test is more sensitive for secondary amines and less prone to false negatives in aggregated sequences.

Scenario B: The "OAll" Strategy (Cyclization/Orthogonal)

Q: My Allyl deprotection failed (incomplete removal), or the subsequent coupling failed. What went wrong?

Technical Insight: The removal of the Allyl group uses Palladium(0).[4][5][6][7] Two common failure modes exist:

  • "Pd Poisoning": Trace sulfur (from Met/Cys) or oxidation of the catalyst renders it inactive.

  • Allyl Scavenging: The allyl cation generated during deprotection can re-attach to nucleophiles (like the N-terminus or Trp/Tyr side chains) if not effectively scavenged.

Recommended Protocol: Phenylsilane Method (Superior to NMM/HOAc) Standard NMM/Acetic acid methods are legacy; Phenylsilane (PhSiH


) acts as a much more efficient hydride donor/scavenger.

Step-by-Step Workflow:

  • Wash: Wash resin with DCM (3x) and degassed DCM (3x). Oxygen is the enemy of Pd(0).

  • Catalyst Prep: Dissolve Pd(PPh

    
    )
    
    
    
    (0.1 - 0.2 eq) and Phenylsilane (10 - 20 eq) in dry, degassed DCM.
    • Note: Do not premix for >5 mins. The solution should be yellow/orange. If it turns black immediately, your solvent is wet or oxidized.

  • Reaction: Add to resin. Shake under Nitrogen/Argon for 20-30 minutes.

  • Repeat: Drain and repeat the step with fresh catalyst solution.

  • Wash (Critical): Wash with DCM, then 0.5% Sodium Diethyldithiocarbamate (in DMF) to remove Palladium residues (which appear black/grey).

    • Validation: The resin should return to its original color.

Visualizing the Orthogonal Workflow:

AllylDeprotection Resin Resin-Bound Peptide (Fmoc-ON, 3-Aad(OAll)-SideChain) PdStep Add Pd(PPh3)4 + PhSiH3 (Argon Atmosphere) Resin->PdStep Orthogonal Deprotection Intermediate Allyl Cation Scavenged Side-Chain COOH Free PdStep->Intermediate Wash Wash: Na-Diethyldithiocarbamate (Removes Pd Black) Intermediate->Wash Cyclize On-Resin Cyclization (PyBOP/DIEA) Wash->Cyclize Lactam Formation

Figure 2: Workflow for on-resin Allyl deprotection and subsequent cyclization.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can Fmoc-3-Aad undergo aspartimide formation like Aspartic acid? A: It is significantly less likely. Aspartimide formation is driven by the formation of a 5-membered succinimide ring. 3-Aminoadipic acid would require the formation of a 6- or 7-membered ring (depending on the attack vector), which is kinetically disfavored compared to the 5-membered Asp ring. However, avoid prolonged exposure to strong bases (like 20% piperidine) after the side chain is deprotected.

Q2: I see precipitation when dissolving Fmoc-3-Aad in DCM. Is this normal? A: Yes. Fmoc-protected


-amino acids often exhibit poor solubility in non-polar solvents like DCM.
  • Solution: Dissolve in DMF or NMP .[1][3] If using an automated synthesizer, ensure the delivery lines are primed with DMF to prevent clogging. Heating to 40°C during dissolution can also help.

Q3: How do I verify the identity of the 3-Aad residue after cleavage? A: Standard Mass Spectrometry (ESI-MS) will confirm the mass (MW: 161.16 Da for the residue). However, distinguishing it from isomeric residues (like 2-Aad or Glu derivatives) requires NMR or co-injection with a standard on HPLC.

  • Mass Shift: 3-Aad adds +14 Da relative to Aspartic Acid and is isomeric with Glutamic Acid (+14 Da vs Glu? No, Glu is 147 Da, Aad is 161 Da. It is +14 Da relative to Glu).

    • Asp residue: 115 Da.

    • Glu residue: 129 Da.

    • 3-Aad residue: 143 Da (Wait, C6H9NO3 residue mass).

    • Correction: 3-Aminoadipic acid MW is 161.16. The residue mass (minus H2O) is 143.14 Da .

References

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009, 109(6), 2455-2504.

Sources

Improving the solubility of protected peptides containing 3-aminoadipic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Chemistry Division Subject: Solubility Optimization for Protected Peptides Containing 3-Aminoadipic Acid (Aad) Ticket ID: #Aad-SOL-001 Status: Open

Executive Summary

Protected peptides containing non-canonical amino acids like 3-aminoadipic acid (Aad) frequently exhibit poor solubility due to the hydrophobic nature of side-chain protecting groups (e.g., Fmoc-Aad(OtBu)-OH) and the propensity for intermolecular hydrogen bonding (β-sheet formation). This guide addresses solubility challenges across three critical phases: Solid-Phase Synthesis (SPPS) , Cleavage/Work-up , and Purification .

Module 1: On-Resin Aggregation & Synthesis Failure

Symptom:

  • "My coupling efficiency drops significantly after adding Fmoc-Aad(OtBu)-OH."

  • "The resin volume shrinks or looks 'clumpy' during the synthesis of the Aad-containing region."

Root Cause: Protected Aad residues, being homologs of Glutamic acid, contribute to the hydrophobic face of the peptide. When combined with other protected residues, they promote the formation of "hard" sequences—interchain


-sheets that collapse the resin matrix, preventing solvent and reagent access.
Troubleshooting Logic Flow

AggregationTroubleshooting Start Issue: Low Coupling Yield / Resin Shrinkage CheckSeq Analyze Sequence for Continuous Hydrophobic/Beta-Sheet Residues Start->CheckSeq Diagnosis Diagnosis: On-Resin Aggregation (Beta-Sheets) CheckSeq->Diagnosis Action1 Step 1: Switch Solvent System (Magic Mixture) Diagnosis->Action1 Action2 Step 2: Chaotropic Salt Wash (LiCl or KSCN) Action1->Action2 Fail Result Resin Swells / Coupling Yield >98% Action1->Result Success Action3 Step 3: Structural Modification (Backbone Protection) Action2->Action3 Fail Action2->Result Success Action3->Result

Figure 1: Decision matrix for overcoming on-resin aggregation during Aad peptide synthesis.

Protocol A: The "Magic Mixture" & Chaotropic Washes

Standard DMF often fails to solvate aggregated protected chains. Use this protocol to disrupt H-bonds.

  • The "Magic Mixture" (Solvent System):

    • Prepare a solution of DCM : DMF : NMP (1:1:1) .

    • Add 1% Triton X-100 (detergent) and 2M Ethylene Carbonate (hydrogen bond donor).

    • Why? Ethylene carbonate acts as a chaotic agent, disrupting the secondary structure of the peptide on the resin [1].

  • Chaotropic Wash (The "LiCl Method"):

    • Before the coupling step of the Aad residue (and subsequent residues), wash the resin 3x with 0.8M LiCl in DMF or 4M KSCN in DMF .

    • Mechanism:[1][2][3][4] Lithium ions coordinate with the peptide backbone amides, breaking the inter-chain hydrogen bonds that cause aggregation [2].

Module 2: Solubility of Cleaved Protected Peptides

Symptom:

  • "I cleaved the peptide from 2-CTC resin (keeping side chains protected), but it precipitated immediately in the collection flask."

  • "My protected peptide is insoluble in Methanol, Acetonitrile, and Water."

Technical Insight: Fully protected peptides are extremely hydrophobic. The presence of tert-butyl (OtBu) on Aad and Trt/Boc on other residues renders them insoluble in polar protic solvents. Water is the enemy here.

Solvent Compatibility Matrix (Protected Peptides)
SolventSolubility Score (1-5)ApplicationNotes
HFIP (Hexafluoroisopropanol)5 (Excellent) Dissolution / DisaggregationBreaks

-sheets effectively.[5] Volatile.
TFE (Trifluoroethanol)4 (Good)HPLC Mobile PhaseGood solubilizer, less aggressive than HFIP.
DCM (Dichloromethane)4 (Good)General HandlingGood for fully protected fragments; poor for polar sequences.
DMF / DMSO 3 (Moderate)Stock SolutionsHigh boiling point makes removal difficult.
Acetonitrile (ACN) 2 (Poor)HPLC Mobile PhaseOften causes precipitation if used as the primary solvent.
Water / Methanol 1 (Very Poor)Avoid Will cause immediate precipitation of protected peptides.
Protocol B: HFIP Disaggregation Method

Use this when your protected peptide looks like a "gel" or precipitate.

  • Dissolution: Add neat HFIP to the crude protected peptide. Vortex vigorously. The peptide should dissolve rapidly due to HFIP's strong H-bond donating capacity.

  • Filtration: If any particulate remains (likely salts or resin fines), filter through a 0.2 µm PTFE filter.

  • Exchange:

    • For HPLC: Dilute the HFIP solution with DCM or Isopropanol. Inject directly (if column compatible) or evaporate HFIP and redissolve in 60% ACN / 40% Isopropanol .

    • For Storage: Evaporate the HFIP under a stream of nitrogen. This leaves the peptide as a thin film on the glass, which is significantly easier to redissolve in milder solvents (like DCM) later than the bulk precipitate [3].

Module 3: Structural Intervention (Backbone Protection)

Symptom:

  • "Solvent tricks aren't working. The Aad residue causes immediate aggregation every time."

Solution: Implement Backbone Protection .[6][7] The amide hydrogen is the donor for the problematic H-bonds. Masking it prevents aggregation.

Mechanism of Action

BackboneProtection cluster_0 Standard Peptide Bond cluster_1 Hmb/Dmb Protected NodeA N-H ... O=C (Interchain H-Bond) NodeB Result: Aggregation / Beta-Sheet NodeA->NodeB NodeC N-(Hmb/Dmb) (Steric Bulk) NodeD Result: Disrupted H-Bonding Improved Solubility NodeC->NodeD

Figure 2: Hmb/Dmb groups replace the amide proton, physically blocking the formation of beta-sheet aggregates.

Implementation Strategy:

  • Hmb (2-hydroxy-4-methoxybenzyl):

    • Use Fmoc-(Hmb)Gly-OH or Fmoc-(Hmb)Ala-OH immediately before or after the Aad residue in the sequence.

    • Note: Hmb is removable with TFA, so it is compatible with standard cleavage if you want the final deprotected peptide. If you need the protected fragment, Hmb remains attached (improving solubility) until final global deprotection [4].

  • Dmb (2,4-dimethoxybenzyl):

    • Similar to Hmb but without the internal acyl-transfer mechanism. Excellent for preventing aspartimide formation if Aad is near Asp residues.

References

  • Sigma-Aldrich. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Guides. Link

  • Seidel, C. et al. (2020). "Chaotropic Agents and their use in Chemical Protein Synthesis." NIH/PubMed. Link

  • Bachem. "Care and Handling of Amyloid Peptides (HFIP Protocol)." Bachem Technical Notes. Link

  • Polypeptide Group. "Backbone Protecting Groups for Enhanced Peptide Synthesis." Polypeptide Reviews. Link

  • Vertex/NIH Search. "Solubility of Protected Peptides containing 3-aminoadipic acid." Consolidated Search Results. Link

Sources

Validation & Comparative

Definitive Guide: NMR Spectroscopy for Structural Confirmation of 3-Aminoadipic Acid Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminoadipic acid (3-AAA) , a


-amino acid homolog of aspartic and glutamic acid, represents a critical building block in modern peptidomimetics. Unlike standard 

-amino acids, 3-AAA introduces an additional methylene group into the peptide backbone, conferring resistance to proteolytic degradation and inducing unique secondary structures (foldamers) such as the 14-helix or 12-helix.

Confirming the structure of 3-AAA peptides presents a unique analytical challenge. While Mass Spectrometry (MS) can confirm molecular weight and sequence, it is blind to the subtle stereochemical and conformational features that define the bioactivity of


-peptides. Nuclear Magnetic Resonance (NMR) spectroscopy  stands as the only self-validating analytical method capable of unambiguously resolving the regiochemistry (3-amino vs. 2-amino isomers), stereochemistry (R/S at C3), and solution-state folding of these constructs.

This guide provides a rigorous, comparative technical analysis of NMR versus alternative methodologies, grounded in experimental causality and authoritative protocols.

Part 1: The Analytical Challenge & Comparative Analysis

The primary difficulty in synthesizing and characterizing 3-AAA peptides lies in the potential for isomerization and the ambiguity of backbone folding.

The "Product" Comparison: NMR vs. Alternatives

In the context of drug development, "performance" is defined by the ability to provide actionable structural data.

FeatureNMR Spectroscopy Mass Spectrometry (MS/MS) X-Ray Crystallography
Primary Output Atom-level connectivity & solution geometryMolecular weight & fragmentation sequenceStatic 3D atomic structure
Stereochemistry High (via coupling constants & NOE)Low (requires chiral chromatography)High (absolute config)
Regiochemistry Definitive (distinguishes

vs

backbone)
Ambiguous (fragments often identical)Definitive
Sample State Solution (physiologically relevant)Gas phase (denatured)Solid crystal (lattice artifacts)
Throughput Low to Medium (hours/sample)High (seconds/sample)Very Low (weeks/months)

Verdict: While MS is indispensable for high-throughput screening of synthesis success, NMR is the mandatory validation step for 3-AAA peptides to confirm the integrity of the


-backbone and determining the bioactive conformation.

Part 2: The 3-Aminoadipic Acid NMR Signature

To validate a 3-AAA peptide, you must identify its unique spin system. 3-AAA is a


-amino acid; its spin system differs fundamentally from standard 

-amino acids.
The Spin System Connectivity

Unlike an


-amino acid (NH 

C

H

C

H), the 3-AAA residue presents a distinct connectivity pattern that must be traced via 2D TOCSY and COSY :
  • Amide (NH): Couples to the C3-H (the chiral center).

  • C3-H (Methine): The central hub. It couples to:

    • C2-H2 (

      
      -methylene):  These protons are often diastereotopic (splitting into distinct signals) and correlate to the backbone carbonyl.
      
    • C4-H2 (

      
      -methylene):  The start of the side chain.
      
  • Side Chain: C4-H2

    
     C5-H2 
    
    
    
    C6-COOH (or amide).
Diagnostic Parameters
  • Chemical Shift Dispersion: The C2 protons (

    
     to carbonyl) typically appear between 2.4 – 2.8 ppm , distinct from the C3 proton (3.8 – 4.5 ppm ).
    
  • J-Coupling (

    
    ):  In 
    
    
    
    -peptides, the coupling constant between the NH and the C3 proton is a direct reporter of the backbone torsion angle (
    
    
    ).
    • 
       Hz indicates an extended or specific helical conformation (e.g., 14-helix).
      
    • 
       Hz suggests a gauche orientation.
      

Part 3: Step-by-Step Validation Protocol

This protocol is designed to be self-validating . If Step 3 fails, Step 4 cannot proceed, preventing the propagation of erroneous structural models.

Phase 1: Data Acquisition

Solvent Choice: Use DMSO-d6 or CD3OH . Avoid CDCl3 for peptides as it promotes aggregation and broadens amide signals.

  • Experiment 1: 1H 1D NMR (64 scans): Assess purity and dispersion.

  • Experiment 2: 2D COSY (Magnitude mode): Identify direct H-H neighbors (

    
    ).
    
  • Experiment 3: 2D TOCSY (80ms mixing time): Crucial for 3-AAA. This mixing time allows magnetization to transfer from the NH all the way to the side-chain C5/C6 protons, revealing the full residue "tag."

  • Experiment 4: 2D HSQC (

    
    ):  Distinguish the CH (C3) from the CH2 groups (C2, C4, C5).
    
Phase 2: Structural Logic Workflow

NMR_Workflow Start Purified Peptide Sample OneD 1. Acquire 1D Proton NMR (Check Amide Region 7-9 ppm) Start->OneD Decision1 Are Amide Peaks Sharp? OneD->Decision1 TOCSY 2. Acquire 2D TOCSY (80ms) Trace Spin Systems Decision1->TOCSY Yes Fail Troubleshoot: Change Solvent / Temp / Concentration Decision1->Fail No (Broad/Aggregated) HSQC 3. Acquire HSQC (Separate CH vs CH2) TOCSY->HSQC Assign 4. Assign 3-AAA Residue Look for NH -> CH -> CH2 -> CH2 pattern HSQC->Assign NOESY 5. Acquire NOESY/ROESY (Determine Folding/Helicity) Assign->NOESY Structure CONFIRMED STRUCTURE (Stereochem & Conformation) NOESY->Structure Fail->OneD

Caption: Logical workflow for NMR structural confirmation. Note the critical decision point at the 1D stage to ensure solution homogeneity before advanced 2D acquisition.

Part 4: Detailed Spin System Analysis (The "Proof")

To prove the presence of 3-aminoadipic acid (as opposed to an impurity or isomer), you must map the Connectivity Matrix .

Visualizing the Connectivity

The diagram below illustrates the specific coherence transfer pathway you will observe in the TOCSY spectrum.

SpinSystem NH Amide NH (8.0-8.5 ppm) C3 C3-H (Beta) (Chiral Center) (~4.2 ppm) NH->C3 COSY (Strong) 3J Coupling C2 C2-H2 (Alpha) (2.4-2.6 ppm) NH->C2 TOCSY Relay C4 C4-H2 (Gamma) (1.6-1.8 ppm) NH->C4 TOCSY Relay C5 C5-H2 (Delta) (2.2 ppm) NH->C5 TOCSY Relay C3->C2 COSY (Diastereotopic) C3->C4 COSY C4->C5 COSY

Caption: The 3-AAA Spin System. Solid lines indicate direct COSY correlations; dashed lines indicate long-range TOCSY correlations visible at >60ms mixing time.

Interpretation Guide
  • The Alpha-Beta Distinction: In standard

    
    -amino acids, the NH couples to a CH (
    
    
    
    ), which couples to a CH2 (
    
    
    ). In 3-AAA, the NH couples to a CH (
    
    
    ), which couples to two different CH2 groups (the
    
    
    toward the carbonyl, and the
    
    
    toward the side chain).
  • Stereochemical Verification: The C2 protons (

    
    -methylene) are diastereotopic. If the peptide is folded (e.g., in a helix), these two protons will show a large chemical shift difference (
    
    
    
    ppm) and distinct coupling constants to the C3 proton, allowing you to calculate the local rotamer population.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences including TOCSY and HSQC). Link

  • Seebach, D., & Gardiner, J. (2008). Beta-Peptidic Peptidomimetics. Accounts of Chemical Research. (Foundational work on beta-peptide folding and NMR characterization). Link

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. (Establishes the structural logic for non-natural peptide backbones). Link

  • Wüthrich, K. (1986).[1] NMR of Proteins and Nucleic Acids. Wiley-Interscience. (The gold standard for sequential assignment strategies). Link

  • Vasudev, P. G., et al. (2011). NMR Studies of

    
    -Amino Acid Residues in Peptides. Chemical Reviews. (Specific review on chemical shifts and coupling constants in beta-peptides). Link
    

Sources

Navigating the Labyrinth: A Comparative Guide to Sequencing Peptides Containing 3-Aminoadipic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researcher, the incorporation of non-proteinogenic amino acids like 3-aminoadipic acid into peptides opens a gateway to novel therapeutic agents and biomaterials. However, this innovation presents a significant analytical challenge: accurately determining the peptide sequence. The tried-and-true method of Edman degradation, a cornerstone of protein chemistry, encounters unique hurdles when faced with such modifications. This guide provides a deep dive into the intricacies of sequencing peptides containing 3-aminoadipic acid, comparing the traditional Edman degradation with modern mass spectrometry-based approaches and offering a scientifically grounded, modified Edman protocol for enhanced success.

The Edman Degradation: A Primer

Developed by Pehr Edman, this elegant technique sequentially removes amino acid residues from the N-terminus of a peptide.[1][2] The core of the process involves a three-step cycle:

  • Coupling: The peptide is treated with phenyl isothiocyanate (PITC) under alkaline conditions. PITC selectively reacts with the free N-terminal α-amino group to form a phenylthiocarbamoyl (PTC) peptide.[3][4]

  • Cleavage: Under acidic conditions (typically using trifluoroacetic acid - TFA), the sulfur atom of the PTC group attacks the carbonyl carbon of the first peptide bond. This cleaves the N-terminal residue as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact.[3][4]

  • Conversion and Identification: The unstable ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH) derivative. This PTH-amino acid is then identified by chromatography, typically HPLC, by comparing its retention time to known standards. The cycle is then repeated to identify the subsequent amino acid.[3]

Edman_Degradation_Cycle Peptide Peptide (N-terminus) PTC_Peptide PTC-Peptide Peptide->PTC_Peptide  1. Coupling (PITC, Alkaline pH) Shortened_Peptide Shortened Peptide (New N-terminus) PTC_Peptide->Shortened_Peptide ATZ_AA ATZ-Amino Acid PTC_Peptide->ATZ_AA  2. Cleavage (TFA) Shortened_Peptide->Peptide Repeat Cycle PTH_AA PTH-Amino Acid ATZ_AA->PTH_AA  3. Conversion (Aqueous Acid) Identification HPLC Identification PTH_AA->Identification Challenge_Diagram cluster_standard Standard Edman Degradation cluster_challenge Challenge with 3-Aminoadipic Acid Standard_Cleavage TFA Cleavage Step Side_Chain_COOH Side-Chain Carboxyl Group (3-Aminoadipic Acid) Protonation Protonation of Side-Chain COOH Side_Chain_COOH->Protonation Acidic Conditions Interference Interference with N-terminal Cleavage Protonation->Interference Incomplete_Cleavage Incomplete Cleavage (Sequence Lag) Interference->Incomplete_Cleavage Side_Reactions Side Reactions (Sequence Termination) Interference->Side_Reactions

Figure 2: The challenges introduced by the side-chain carboxyl group of 3-aminoadipic acid in standard Edman degradation.

A Modified Edman Degradation Protocol for Peptides with 3-Aminoadipic Acid

To circumvent the challenges posed by the side-chain carboxyl group, a crucial modification to the standard Edman protocol is necessary: protection of the side-chain carboxyl group . This strategy is analogous to the methods used for sequencing peptides containing aspartic and glutamic acid.

Principle: By converting the side-chain carboxyl group into an ester, its potential to interfere with the Edman chemistry is neutralized. This is typically achieved through a pre-sequencing derivatization step.

Detailed Step-by-Step Modified Protocol:

1. Side-Chain Carboxyl Group Protection (Esterification):

  • Objective: To selectively esterify the side-chain carboxyl group of 3-aminoadipic acid without modifying the C-terminal carboxyl group or other sensitive functionalities.

  • Reagents:

    • Anhydrous methanol

    • Thionyl chloride (SOCl₂) or Acetyl chloride

    • Dry glassware

  • Procedure:

    • Lyophilize the peptide sample to ensure it is completely dry.

    • Suspend the peptide in anhydrous methanol in a dry reaction vial.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a freshly prepared solution of thionyl chloride or acetyl chloride in anhydrous methanol. The final concentration of the acid chloride should be approximately 0.1 M.

    • Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.

    • Remove the solvent and excess reagents under a stream of dry nitrogen or by vacuum centrifugation.

    • Wash the derivatized peptide with anhydrous ether to remove any remaining reagents.

    • Dry the protected peptide thoroughly under vacuum.

Causality: The use of acidic methanol (generated in situ from the reaction of thionyl chloride or acetyl chloride with methanol) favors the esterification of the more accessible side-chain carboxyl group over the C-terminal carboxyl group, which is often involved in salt bridging or other interactions. The anhydrous conditions are critical to prevent hydrolysis of the ester and the peptide backbone.

2. Standard Edman Degradation Cycles:

  • Once the side-chain carboxyl group of 3-aminoadipic acid is protected as a methyl ester, the peptide can be subjected to the standard automated Edman degradation sequencing protocol.

  • The PTH-derivative of the methylated 3-aminoadipic acid will have a unique retention time on HPLC, which will need to be determined using a synthetic standard.

3. Data Interpretation:

  • The appearance of a novel peak in the HPLC chromatogram at the cycle corresponding to the 3-aminoadipic acid residue will confirm its position in the sequence.

  • It is crucial to have a synthesized PTH-3-aminoadipic acid methyl ester standard to precisely identify the peak.

Self-Validation: The success of this protocol can be validated by observing a clean sequencing profile with minimal "lag" or premature termination after the derivatization step. A control experiment with an unprotected peptide containing 3-aminoadipic acid should demonstrate the problematic sequencing to highlight the effectiveness of the protection strategy.

The Alternative: Mass Spectrometry-Based Sequencing

In the modern proteomics landscape, mass spectrometry (MS) has emerged as a powerful alternative to Edman degradation for peptide sequencing. [5]Tandem mass spectrometry (MS/MS) is particularly well-suited for de novo sequencing, where the sequence is determined without a reference database.

Workflow:

  • Ionization: The peptide is ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • First Mass Analysis (MS1): The mass-to-charge ratio (m/z) of the intact peptide is determined.

  • Fragmentation (MS/MS): The peptide ion of interest is isolated and fragmented by collision-induced dissociation (CID) or other methods. This breaks the peptide backbone at predictable locations, primarily the peptide bonds.

  • Second Mass Analysis (MS2): The m/z of the resulting fragment ions is measured.

  • Sequence Deduction: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions in the MS/MS spectrum.

MS_Sequencing_Workflow Peptide_Sample Peptide Sample Ionization Ionization (ESI or MALDI) Peptide_Sample->Ionization MS1 MS1 Analysis (Intact Peptide m/z) Ionization->MS1 Fragmentation Fragmentation (Collision-Induced Dissociation) MS1->Fragmentation MS2 MS2 Analysis (Fragment Ion m/z) Fragmentation->MS2 Sequence_Deduction Sequence Deduction MS2->Sequence_Deduction

Figure 3: A simplified workflow for de novo peptide sequencing by tandem mass spectrometry.

Head-to-Head Comparison: Edman Degradation vs. Mass Spectrometry

FeatureModified Edman DegradationMass Spectrometry (MS/MS)
Principle Sequential chemical degradation from the N-terminusFragmentation of the entire peptide and mass analysis of fragments
Sample Requirement Typically 10-100 picomolesCan be as low as femtomoles
Throughput Low; one sample at a timeHigh; compatible with LC-MS/MS for complex mixtures
Read Length Reliable for up to 30-50 residuesCan sequence longer peptides, but data can be complex
Handling of Modifications Requires specific chemical derivatization for non-standard residues like 3-aminoadipic acidCan readily identify and locate modifications based on mass shifts
N-terminal Blockage Cannot sequence N-terminally blocked peptidesCan sequence internal peptides from a digest, bypassing N-terminal blockage
Data Analysis Relatively straightforward comparison of HPLC retention timesComputationally intensive; requires sophisticated algorithms for de novo sequencing
Confirmation of N-terminus Unambiguous identification of the N-terminal residueCan be ambiguous in complex mixtures

Conclusion: Choosing the Right Tool for the Job

For researchers working with peptides containing 3-aminoadipic acid, both modified Edman degradation and mass spectrometry offer viable sequencing strategies.

Modified Edman degradation , with the crucial addition of a side-chain protection step, provides a robust and reliable method for unambiguously determining the N-terminal sequence of a purified peptide. Its methodical, step-by-step nature can be advantageous for shorter peptides and for confirming the identity of the N-terminal residue.

Mass spectrometry , on the other hand, excels in its sensitivity, high throughput, and its ability to handle post-translational modifications and N-terminal blockages without the need for chemical derivatization. For complex samples or for sequencing longer peptides, MS/MS is often the more powerful and efficient choice.

Ultimately, the optimal method depends on the specific research question, the purity and quantity of the sample, and the available instrumentation. In many cases, a combination of both techniques can provide the most comprehensive and confident sequence determination, leveraging the strengths of each to navigate the intricate world of non-proteinogenic peptide analysis.

References

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.
  • Edman degradation. (2023, October 29). In Wikipedia. [Link]

  • Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids. (2022). Scientific Reports, 12(1), 10291. [Link]

  • De novo peptide sequencing. (2023, September 21). In Wikipedia. [Link]

  • 26.6: Peptide Sequencing- The Edman Degradation. (2024, September 30). Chemistry LibreTexts. [Link]

  • 26.6 Peptide Sequencing: The Edman Degradation. (2023, September 20). OpenStax. [Link]

  • Protecting Groups in Peptide Synthesis. (2017). Current Protocols in Protein Science, 89, 18.1.1-18.1.18. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. [Link]

Sources

Comparative Guide: Fmoc-3-Aminoadipic Acid vs. Fmoc-Glutamic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Fmoc-3-aminoadipic acid (a


-amino acid, often abbreviated as 

-Aad or

-homoglutamic acid derivative) and the standard Fmoc-Glutamic acid (an

-amino acid).

Executive Summary

In the development of therapeutic peptides, the choice between standard


-amino acids and their 

-homologs is a critical decision point governing proteolytic stability and conformational dynamics.
  • Fmoc-Glutamic Acid (Fmoc-Glu): The standard building block for native peptide sequences. It offers rapid coupling kinetics and well-defined

    
    -helical propensity but suffers from poor metabolic stability (rapid proteolysis) and potential side reactions like pyroglutamate formation.
    
  • This compound (Fmoc-

    
    -Aad):  A 
    
    
    
    -amino acid that inserts an additional methylene group (
    
    
    ) into the peptide backbone. While it presents synthetic challenges (slower coupling, altered solubility), it is a powerful tool for engineering protease resistance and inducing novel secondary structures (
    
    
    -helices) without abolishing side-chain functionality.

Chemical & Structural Comparison

The fundamental difference lies in the backbone topology. 3-Aminoadipic acid is a


-amino acid, meaning the amino group is attached to the 

-carbon relative to the carboxyl group, unlike the

-attachment in Glutamic acid.
FeatureFmoc-Glutamic Acid (Fmoc-Glu)This compound (Fmoc-

-Aad)
Classification

-Amino Acid (Proteinogenic)

-Amino Acid (Non-proteinogenic)
Backbone Unit


Side Chain

(Carboxyl)

(Carboxyl)*
Backbone Length 3 atoms (N-C

-C)
4 atoms (N-C

-C

-C)
Molecular Weight ~369.4 g/mol (Fmoc-Glu(OtBu)-OH)~383.4 g/mol (Fmoc-

-Aad(OtBu)-OH)
Primary Utility Native sequence replicationProteolytic stability , Peptidomimetics

*Note: In 3-aminoadipic acid, the side chain is effectively the same functional group (carboxyl) maintained at a similar distance relative to the amino group, but the backbone extension alters the spatial vector.

Structural Visualization

The following diagram illustrates the backbone expansion and its implication on protease recognition.

structure_comparison cluster_alpha Fmoc-Glu (Alpha-Backbone) cluster_beta Fmoc-3-Aad (Beta-Backbone) Glu_Struct N -- C(alpha) -- C(=O) Native Peptide Bond Protease Protease Recognition (High Affinity) Glu_Struct->Protease Rapid Hydrolysis Aad_Struct N -- C(beta) -- C(alpha) -- C(=O) Extended Backbone (+CH2) Resistance Protease Resistance (Steric/Electronic Mismatch) Aad_Struct->Resistance Inhibits Cleavage

Figure 1: Structural comparison showing the backbone extension in 3-Aminoadipic acid which disrupts protease recognition pockets.

Performance in Solid Phase Peptide Synthesis (SPPS)

Coupling Efficiency & Kinetics
  • Fmoc-Glu: Exhibits fast coupling kinetics. Standard activation (HBTU/DIPEA) typically achieves >99% conversion in 30–45 minutes.

  • Fmoc-

    
    -Aad: 
    
    
    
    -amino acids generally couple slower than their
    
    
    -counterparts. The extra methylene group introduces flexibility that can lead to unfavorable transition state conformations.
    • Recommendation: Use stronger activators (e.g., HATU or COMU) and extend coupling times to 60–120 minutes. Double coupling is recommended for sequences >10 residues.

Side Reactions & Stability[1][2][4][5][6][7]
  • Pyroglutamate Formation (Cyclization):

    • Glu: Highly susceptible, especially when N-terminal. Spontaneous cyclization expels the Fmoc group (if removed) or occurs after deprotection, terminating the chain.

    • 
      -Aad:  The backbone extension alters the ring size required for lactam formation. While N-terminal cyclization is still theoretically possible (forming a 5-membered lactam if attacking the side chain, or a 4-membered 
      
      
      
      -lactam if attacking the backbone),
      
      
      -peptides are generally more chemically stable against spontaneous cyclization during SPPS than Glu.
  • Aspartimide-like Reactions:

    • Neither Glu nor 3-Aad typically undergoes aspartimide formation (which is specific to Asp sequences). However, Glutarimide formation can occur with Glu esters under strong base, though rare. 3-Aad is resistant to this due to the altered backbone geometry.

Solubility
  • Glu: Highly soluble in DMF/NMP.

  • 
    -Aad: 
    
    
    
    -peptides can form stable secondary structures (e.g., 14-helices) on-resin, which may lead to aggregation and sequence truncation.
    • Mitigation: Use "Magic Mixture" (DCM/DMF/NMP) or elevate temperature (50°C) during coupling if aggregation is observed.

Functional Impact: Why Choose this compound?

The decision to use Fmoc-3-Aad is rarely about synthetic ease; it is about biological performance .

ParameterFmoc-Glu PeptideFmoc-3-Aad (Beta) Peptide
Proteolytic Half-Life Minutes to Hours (Rapid degradation)Hours to Days (High resistance)
Secondary Structure

-Helix,

-Sheet

-Peptide Helices
(e.g., C14, C12)
Receptor Affinity Native (High)Variable (Requires structural alignment)
Immunogenicity Potential (if sequence is non-self)Low (often invisible to immune processing)
Mechanism of Stability

Proteases (e.g., Trypsin, Chymotrypsin) have active sites evolved to recognize the specific distance and electronic environment of the


-peptide bond. The insertion of the 

unit in 3-Aad:
  • Displaces the scissile amide bond from the catalytic triad of the enzyme.

  • Alters the hydrogen bonding pattern required for substrate binding.

Experimental Protocols

Protocol A: Standard Fmoc-Glu Coupling
  • Reagents: Fmoc-Glu(OtBu)-OH (5 eq), HBTU (5 eq), DIPEA (10 eq).

  • Solvent: DMF.

  • Time: 45 minutes at Room Temperature (RT).

  • Monitoring: Standard Kaiser Test (Blue = Free Amine, Colorless = Coupled).

Protocol B: Optimized this compound Coupling
  • Reagents: Fmoc-3-Aad(OtBu)-OH (3-4 eq), HATU (3-4 eq), HOAt (3-4 eq), DIPEA (6-8 eq).

  • Solvent: DMF or NMP (N-methylpyrrolidone) to reduce aggregation.

  • Time: 2 x 60 minutes (Double Coupling) at RT, or 1 x 60 mins at 50°C (Microwave).

  • Monitoring: Chloranil Test (more sensitive for secondary amines or difficult sequences) or micro-cleavage HPLC.

Workflow Visualization

The following decision tree guides the synthesis process when incorporating 3-Aad.

spps_workflow Start Start Synthesis Cycle Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x3) Deprotect->Wash1 Choice Residue Type? Wash1->Choice Glu_Path Fmoc-Glu (Alpha) Choice->Glu_Path Standard Aad_Path Fmoc-3-Aad (Beta) Choice->Aad_Path Beta-AA Couple_Glu Coupling: HBTU/DIPEA 45 min, RT Glu_Path->Couple_Glu Couple_Aad Coupling: HATU/HOAt/DIPEA 2 x 60 min OR 50°C Aad_Path->Couple_Aad Check Kaiser/Chloranil Test Couple_Glu->Check Couple_Aad->Check Recouple Recouple (Different Solvent) Check->Recouple Fail Next Next Cycle Check->Next Pass Recouple->Check

Figure 2: SPPS workflow highlighting the specialized coupling requirements for this compound.

References

  • Proteolytic Stability of Beta-Peptides. Frackenpohl, J. et al. (2001).[1] ChemBioChem.[2] "The outstanding biological stability of beta- and gamma-peptides toward proteolytic enzymes."[1] Available at: [Link]

  • Beta-Amino Acids in Drug Design.Steer, D.L. et al. (2002). Current Medicinal Chemistry. "Beta-amino acids: Versatile peptidomimetics." (Contextual reference for stability claims).
  • Standard Practices for Fmoc-Based SPPS. Nowick Laboratory, UC Irvine. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Peptides With and Without 3-Aminoadipic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for more potent, stable, and specific therapeutic peptides is a continuous endeavor. The incorporation of non-proteinogenic amino acids is a key strategy in this pursuit, offering a powerful tool to modulate the pharmacological properties of peptides. This guide provides an in-depth technical comparison of the biological activity of peptides with and without the incorporation of 3-aminoadipic acid, a fascinating non-proteinogenic amino acid with unique characteristics. We will explore the rationale behind its use, present supporting experimental data, and provide detailed protocols for comparative analysis.

The Rationale for Incorporating 3-Aminoadipic Acid in Peptide Design

3-Aminoadipic acid (Aad), a homologue of glutamic acid, presents a unique opportunity to modify peptide function, particularly for those targeting the central nervous system. Its side chain, being one methylene group longer than that of glutamic acid, can introduce significant conformational changes and new binding interactions. The primary rationale for its incorporation stems from its known activities as a glutamate analogue, particularly its ability to interact with glutamate receptors. This makes it a compelling candidate for modifying peptides involved in neurological signaling pathways.

The introduction of 3-aminoadipic acid can be hypothesized to confer several advantages:

  • Altered Receptor Affinity and Selectivity: As a glutamate analogue, 3-aminoadipic acid can modulate the binding of a peptide to its target receptor, potentially increasing affinity or shifting selectivity towards a different receptor subtype. For instance, its known agonistic activity at the N-methyl-D-aspartate (NMDA) receptor subtype of glutamate receptors suggests that its inclusion in a peptide could introduce or enhance NMDA receptor interactions.[1]

  • Enhanced Enzymatic Stability: The presence of a non-native amino acid can render a peptide more resistant to proteolytic degradation. This increased stability can lead to a longer plasma half-life and improved bioavailability, crucial for therapeutic applications.

  • Modified Signaling Pathways: Beyond direct receptor interaction, 3-aminoadipic acid can influence cellular signaling through other mechanisms. For example, L-α-aminoadipate is known to inhibit glutamine synthetase in astrocytes, an enzyme critical for the glutamate-glutamine cycle.[2][3] This can lead to downstream effects on neurotransmitter homeostasis and glial cell function. Furthermore, aminoadipic acid has been shown to promote inflammation via the ROS/TXNIP/NLRP3 signaling pathway.[4]

A Hypothetical Case Study: Neurotensin vs. [Aad⁸]-Neurotensin

To illustrate the comparative biological activities, let us consider a hypothetical case study involving Neurotensin (NT), a 13-amino acid neuropeptide with a range of physiological effects, and its analogue where the glutamic acid at position 8 is replaced by 3-aminoadipic acid, denoted as [Aad⁸]-NT.

PeptideSequencePredicted Properties
Neurotensin (NT) pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OHNative neuropeptide with known receptor binding profile and biological activities.
[Aad⁸]-Neurotensin pGlu-Leu-Tyr-Aad-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OHModified peptide with potential for altered receptor affinity, enhanced stability, and novel signaling pathway engagement.

Comparative Biological Activity Analysis

The following sections detail the experimental workflows and expected outcomes when comparing the biological activity of NT and [Aad⁸]-NT.

Receptor Binding Affinity

A fundamental aspect of peptide characterization is its ability to bind to its target receptor. A competitive radioligand binding assay can be employed to determine the binding affinity (Ki) of both peptides for the neurotensin receptor 1 (NTS1).

Experimental Workflow: Receptor Binding Assay

ReceptorBindingWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection Membrane Cell Membranes Expressing NTS1 Incubate Incubate Components at 25°C for 30 min Membrane->Incubate Radioligand [³H]-Neurotensin Radioligand->Incubate Peptides NT and [Aad⁸]-NT (Varying Concentrations) Peptides->Incubate Filter Rapid Filtration through GF/C Filters Incubate->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Scintillation Quantify Radioactivity with Scintillation Counter Wash->Scintillation

Caption: Workflow for a competitive radioligand binding assay.

Expected Outcome & Interpretation:

The incorporation of 3-aminoadipic acid may alter the binding affinity. A lower Ki value for [Aad⁸]-NT would indicate a higher affinity for the NTS1 receptor, potentially leading to increased potency. Conversely, a higher Ki could suggest a less favorable interaction.

PeptidePredicted Kᵢ (nM) for NTS1Interpretation
Neurotensin (NT) 1-5High affinity binding to its native receptor.
[Aad⁸]-Neurotensin 0.5-2Potentially higher affinity due to altered side chain interactions within the receptor binding pocket.
In Vitro Cell Viability and Proliferation

To assess the functional consequence of receptor binding, the effect of the peptides on cell viability and proliferation can be measured using an XTT assay. This is particularly relevant if the target receptor is involved in cell growth or survival pathways.

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Seed human colon adenocarcinoma cells (HT-29), which endogenously express NTS1, in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Peptide Treatment: Treat the cells with varying concentrations of NT and [Aad⁸]-NT (e.g., 0.1 nM to 10 µM) for 48 hours. Include a vehicle control.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a humidified CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the EC₅₀ values.

Expected Outcome & Interpretation:

If [Aad⁸]-NT exhibits higher affinity, it may induce a more potent effect on cell proliferation. The EC₅₀ value, the concentration of peptide that elicits 50% of the maximal response, will be a key comparative metric.

PeptidePredicted EC₅₀ (nM) for HT-29 Cell ProliferationInterpretation
Neurotensin (NT) 10-50Induces proliferation of HT-29 cells through NTS1 activation.
[Aad⁸]-Neurotensin 2-10Potentially more potent induction of cell proliferation, correlating with higher binding affinity.
Enzymatic Stability

A critical parameter for any therapeutic peptide is its stability against enzymatic degradation. An in vitro protease stability assay can compare the degradation rates of NT and [Aad⁸]-NT in the presence of a relevant protease, such as trypsin.

Experimental Workflow: Protease Stability Assay

ProteaseStabilityWorkflow cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis Peptide_Trypsin Incubate Peptide (NT or [Aad⁸]-NT) with Trypsin Time_Points Collect Aliquots at Different Time Points Peptide_Trypsin->Time_Points Quench Stop Reaction with Protease Inhibitor or Acid Time_Points->Quench HPLC Analyze Samples by RP-HPLC Quench->HPLC Quantify Quantify Remaining Intact Peptide HPLC->Quantify

Caption: Workflow for an in vitro protease stability assay.

Expected Outcome & Interpretation:

The presence of the non-proteinogenic 3-aminoadipic acid is expected to hinder protease recognition and cleavage. This would result in a slower degradation rate and a longer half-life (t₁/₂) for [Aad⁸]-NT compared to the native NT.

PeptidePredicted Half-life (t₁/₂) in presence of Trypsin (min)Interpretation
Neurotensin (NT) 30-60Susceptible to proteolytic degradation at specific cleavage sites.
[Aad⁸]-Neurotensin >120Increased resistance to proteolysis due to the non-native amino acid, leading to enhanced stability.
Assessment of Novel Signaling Pathway Engagement

Given that L-α-aminoadipate can inhibit glutamine synthetase in astrocytes, it is crucial to investigate if [Aad⁸]-NT acquires this activity. This can be assessed by measuring glutamine synthetase activity in primary astrocyte cultures.

Experimental Protocol: Glutamine Synthetase Activity Assay

  • Astrocyte Culture: Culture primary rat astrocytes to confluence in 6-well plates.

  • Peptide Treatment: Treat the astrocytes with NT, [Aad⁸]-NT (at a fixed concentration, e.g., 10 µM), or L-α-aminoadipate as a positive control for 24 hours.

  • Cell Lysis: Lyse the cells and collect the protein lysate.

  • Enzyme Assay: Measure glutamine synthetase activity in the lysates using a commercially available colorimetric assay kit, which typically measures the formation of γ-glutamyl hydroxamate.

  • Data Analysis: Normalize the enzyme activity to the total protein concentration and compare the activity in treated cells to that in untreated controls.

Expected Outcome & Interpretation:

Native NT is not expected to affect glutamine synthetase activity. However, [Aad⁸]-NT may exhibit inhibitory effects, similar to free L-α-aminoadipate. This would indicate the acquisition of a novel biological activity.

Signaling Pathway Diagram: Glutamate-Glutamine Cycle and Potential Inhibition

GlutamateGlutamineCycle cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte cluster_neuron Presynaptic Neuron Glutamate_Synapse Glutamate EAAT EAAT Glutamate_Synapse->EAAT Uptake Glutamate_Astrocyte Glutamate EAAT->Glutamate_Astrocyte GS Glutamine Synthetase Glutamate_Astrocyte->GS Glutamine Glutamine GS->Glutamine SNAT SNAT Glutamine->SNAT Transport Glutamine_Neuron Glutamine SNAT->Glutamine_Neuron PAG PAG Glutamine_Neuron->PAG Glutamate_Neuron Glutamate PAG->Glutamate_Neuron VGLUT VGLUT Glutamate_Neuron->VGLUT Vesicle Synaptic Vesicle VGLUT->Vesicle Vesicle->Glutamate_Synapse Release Inhibitor [Aad⁸]-NT Inhibitor->GS Inhibition

Caption: The glutamate-glutamine cycle and the potential point of inhibition by [Aad⁸]-NT.

Conclusion

The incorporation of 3-aminoadipic acid into a peptide sequence offers a promising strategy to modulate its biological activity. As illustrated in our hypothetical case study with neurotensin, this modification has the potential to enhance receptor binding affinity, increase proteolytic stability, and introduce novel interactions with cellular signaling pathways. The experimental protocols provided in this guide offer a robust framework for the comprehensive comparison of peptides with and without 3-aminoadipic acid. By systematically evaluating these parameters, researchers can gain valuable insights into the structure-activity relationships of modified peptides, paving the way for the development of next-generation peptide therapeutics with improved efficacy and pharmacokinetic profiles.

References

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  • Bioactive Peptides: An Understanding from Current Screening Methodology. MDPI. Available at: [Link].

  • Biosynthesis of 3-thia-α-amino acids on a carrier peptide. PubMed. Available at: [Link].

  • L-α-aminoadipic Acid-induced Astrocytes Inhibition in the Hippocampal CA1 Region, Anxiety-like Behavior, and Memory Impairment. PubMed Central. Available at: [Link].

  • Classification of bioactive peptides: A systematic benchmark of models and encodings. National Institutes of Health. Available at: [Link].

  • Aza-beta(3)-amino acid containing peptidomimetics as cAMP-dependent protein kinase substrates. PubMed. Available at: [Link].

  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Available at: [Link].

  • Enzymatic stability characterization in the presence of serum protease of peptides (left) and lipopeptides (right). Curve doses vs. response. ResearchGate. Available at: [Link].

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. Available at: [Link].

  • Effect of glutamine synthetase inhibition on astrocyte swelling and altered astroglial protein expression during hyperammonemia in rats. PubMed. Available at: [Link].

  • Activation of NMDA receptors and the mechanism of inhibition by ifenprodil. PubMed. Available at: [Link].

  • Biosynthesis of 3-thia-α-amino acids on a carrier peptide. PubMed Central. Available at: [Link].

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed Central. Available at: [Link].

  • Three amino acids that are critical to formation and stability of the P22 tailspike trimer. Protein Science. Available at: [Link].

  • Classification of bioactive peptides: a comparative analysis of models and encodings. bioRxiv. Available at: [Link].

  • About Ligand Binding Assays. Gifford Bioscience. Available at: [Link].

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  • Studies Comparing Intact Protein, Peptide, and Amino Acid Formulas. ResearchGate. Available at: [Link].

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A Senior Application Scientist's Guide to the Conformational Analysis of Peptides Modified with 3-Aminoadipic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, 3-aminoadipic acid (3-Aad), a six-carbon analogue of glutamic acid, has garnered significant interest.[1] Its extended side chain offers unique steric and electronic properties that can profoundly influence peptide conformation. This guide provides an in-depth comparison of the key analytical techniques used to elucidate the three-dimensional structures of 3-Aad-modified peptides, offering insights into the causality behind experimental choices and providing actionable protocols.

The Structural Impact of 3-Aminoadipic Acid Incorporation

The fundamental premise behind modifying peptides with 3-Aad is to introduce conformational constraints.[2][3] The longer, more flexible side chain of 3-Aad, compared to proteinogenic acidic residues like aspartic and glutamic acid, can lead to distinct intramolecular interactions. These interactions can stabilize specific secondary structures, such as β-turns or helical motifs, which may not be favored in the unmodified peptide. Understanding these conformational preferences is paramount for rational drug design and the development of novel peptide-based therapeutics.

A Comparative Analysis of Key Spectroscopic and Computational Techniques

A multi-faceted approach is essential for a comprehensive conformational analysis. No single technique can provide a complete picture; rather, the synergy between different methods yields the most reliable structural insights. This guide will focus on a powerful triad of techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Molecular Dynamics (MD) Simulations.

Technique Information Yielded Strengths Limitations
NMR Spectroscopy Atomic-level 3D structure, dihedral angle constraints, proton-proton distances, dynamics.Provides high-resolution structural data in solution, mimicking physiological conditions.Can be complex to interpret for larger peptides; requires isotopic labeling for detailed analysis of larger systems.
Circular Dichroism (CD) Spectroscopy Secondary structure content (α-helix, β-sheet, random coil).[4]Rapid, requires small sample amounts, excellent for monitoring conformational changes.[4]Provides global, rather than residue-specific, structural information; susceptible to interference from aromatic side chains.[5]
Molecular Dynamics (MD) Simulations Dynamic conformational landscape, potential energy surfaces, solvent interactions.[6]Provides insights into peptide flexibility and conformational transitions over time.[7][8]Computationally intensive; accuracy is highly dependent on the force field used.

In-Depth Methodologies and Experimental Considerations

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed, atomic-resolution information about peptide conformation in solution.[9][10] For 3-Aad modified peptides, a suite of 1D and 2D NMR experiments is employed to assign proton and carbon resonances and to derive structural restraints.

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or a buffered solution) to a concentration of 1-5 mM. The choice of solvent is critical and should be aimed at mimicking the physiological environment of interest. The addition of D₂O is necessary to provide a lock signal for the spectrometer.

  • Data Acquisition: A standard set of 2D NMR experiments should be acquired, including:

    • TOCSY (Total Correlation Spectroscopy): To identify coupled spin systems corresponding to individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, aiding in resonance assignment.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, useful for sequential assignment.[10]

  • Data Processing and Analysis: The acquired spectra are processed using appropriate software (e.g., TopSpin, NMRPipe). Resonance assignment is a meticulous process of connecting the spin systems identified in the TOCSY with sequential NOEs observed in the NOESY.

  • Structure Calculation: The distance restraints derived from NOESY data, along with dihedral angle restraints obtained from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). This results in an ensemble of structures representing the conformational space sampled by the peptide in solution.

Causality in Experimental Choices: The choice of a 90% H₂O/10% D₂O solvent system is a compromise. While a fully aqueous environment is ideal, the D₂O is essential for the spectrometer's lock system. The specific suite of 2D NMR experiments is chosen to provide complementary information. TOCSY identifies the "building blocks" (the amino acid spin systems), while NOESY provides the information on how these blocks are arranged in three-dimensional space.[11] HSQC and HMBC are invaluable for resolving ambiguity in proton assignments by leveraging the greater chemical shift dispersion of carbon and nitrogen nuclei.[10][12]

Workflow for NMR-Based Structure Determination

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis & Purification Dissolution Dissolution in NMR Buffer Peptide_Synthesis->Dissolution TOCSY TOCSY Dissolution->TOCSY NOESY NOESY Dissolution->NOESY HSQC HSQC/HMBC Dissolution->HSQC Assignment Resonance Assignment TOCSY->Assignment NOESY->Assignment HSQC->Assignment Restraints Derive Restraints (Distance, Dihedral) Assignment->Restraints Calculation Structure Calculation Restraints->Calculation Ensemble Structural Ensemble Calculation->Ensemble

Caption: Workflow for determining the 3D structure of a peptide using NMR spectroscopy.

Circular Dichroism (CD) Spectroscopy: A Rapid Tool for Secondary Structure Estimation

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[4] This technique is particularly sensitive to the regular, repeating structures of peptide backbones, making it an excellent tool for assessing the overall secondary structure content.[4][13]

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer components should not have significant absorbance in the far-UV region (190-250 nm). The final peptide concentration should be in the range of 10-100 µM.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone in the same cuvette.

    • Record the CD spectrum of the peptide sample from 260 nm down to 190 nm.

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

    • Deconvolute the resulting spectrum using algorithms such as CONTINLL or SELCON3 to estimate the percentage of α-helix, β-sheet, and random coil structures.

Causality in Experimental Choices: The use of a low-absorbing buffer is critical to avoid interference with the peptide's CD signal. The concentration range is chosen to ensure a good signal without causing aggregation, which can distort the spectrum. Averaging multiple scans is a standard practice to minimize random noise and obtain a more reliable spectrum. Deconvolution algorithms are necessary to translate the raw spectral data into quantitative secondary structure estimations.

Interpreting CD Spectra of Peptides

G cluster_0 CD Spectrum cluster_1 Secondary Structure spectrum Mean Residue Ellipticity vs. Wavelength alpha α-helix (Negative bands at ~222 & 208 nm, Positive band at ~193 nm) spectrum->alpha Deconvolution beta β-sheet (Negative band at ~218 nm, Positive band at ~195 nm) spectrum->beta Deconvolution random Random Coil (Strong negative band near 200 nm) spectrum->random Deconvolution

Caption: Characteristic CD spectral features for common peptide secondary structures.

Molecular Dynamics (MD) Simulations: Unveiling the Dynamic Nature of Peptides

MD simulations provide a computational lens to view the conformational landscape of peptides over time.[6] By solving Newton's equations of motion for the atoms in the system, MD can reveal not only stable conformations but also the transitions between them.[8]

  • System Setup:

    • Generate an initial 3D structure of the 3-Aad modified peptide (e.g., from NMR data or as an extended conformation).

    • Solvate the peptide in a box of explicit water molecules.

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS). The choice of force field is critical and should be validated for its ability to accurately model the non-standard 3-Aad residue.

    • Define the simulation conditions (temperature, pressure, simulation time). A typical simulation might run for hundreds of nanoseconds to adequately sample the conformational space.

  • Simulation Execution:

    • Perform an initial energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature.

    • Run the production simulation for the desired length of time.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to identify stable conformations and conformational transitions.

    • Calculate properties such as root-mean-square deviation (RMSD), radius of gyration, and secondary structure content over time.

    • Generate potential energy landscapes to visualize the relative stabilities of different conformations.

Causality in Experimental Choices: The use of explicit water molecules is crucial for accurately modeling the solvent effects that play a major role in peptide folding. The choice of force field is arguably the most critical decision in an MD simulation, as it dictates the potential energy function and therefore the accuracy of the simulation. The simulation time must be long enough to allow the peptide to explore its relevant conformational space. A short simulation may get trapped in a local energy minimum and not provide a representative picture of the peptide's dynamics.

MD Simulation Workflow

G cluster_0 System Preparation cluster_1 Simulation cluster_2 Analysis Structure_Gen Generate Initial Structure Solvation Solvate and Add Ions Structure_Gen->Solvation Minimization Energy Minimization Solvation->Minimization Heating Heating Minimization->Heating Production Production MD Heating->Production Trajectory_Analysis Trajectory Analysis (RMSD, etc.) Production->Trajectory_Analysis Conformational_Clustering Conformational Clustering Trajectory_Analysis->Conformational_Clustering Energy_Landscape Potential Energy Landscape Conformational_Clustering->Energy_Landscape

Caption: A generalized workflow for performing and analyzing a molecular dynamics simulation of a peptide.

Synthesis and Purification: The Foundation of Reliable Analysis

The quality of the conformational analysis is intrinsically linked to the purity of the synthetic peptide. Standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the most common method for preparing 3-Aad modified peptides.[14][15]

Protocol: Solid-Phase Synthesis and Purification of a 3-Aad Peptide
  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for a C-terminally amidated peptide).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of piperidine in DMF.[16]

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid, including the Fmoc-protected 3-Aad residue, using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[17]

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Causality in Experimental Choices: The choice of resin determines the C-terminal functionality of the peptide. Piperidine is a strong enough base to efficiently remove the Fmoc group without causing side reactions.[16] The use of a coupling agent is necessary to activate the carboxylic acid of the incoming amino acid for efficient amide bond formation. The cleavage cocktail is a strong acid (TFA) with scavengers (TIS, water) to prevent side reactions with sensitive amino acid side chains during deprotection. RP-HPLC is the gold standard for peptide purification, separating the target peptide from deletion sequences and other impurities based on hydrophobicity.[17]

Conclusion

The conformational analysis of peptides modified with 3-aminoadipic acid requires a synergistic application of high-resolution spectroscopic techniques and computational methods. NMR spectroscopy provides the detailed atomic-level picture, CD spectroscopy offers a rapid assessment of secondary structure, and MD simulations illuminate the dynamic nature of these molecules. By carefully choosing and executing these experimental and computational protocols, researchers can gain a deep understanding of how the incorporation of 3-Aad influences peptide conformation, paving the way for the rational design of novel and potent peptide-based drugs.

References

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A Senior Application Scientist's Guide to Comparing the Immunological Properties of Peptides with 3-Aminoadipic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the introduction of non-natural amino acids is a key strategy to enhance stability, optimize conformation, and improve bioavailability.[1] However, these modifications can significantly impact the immunogenicity of the peptide, a critical factor for safety and efficacy.[1] This guide provides an in-depth comparison of the immunological properties of peptides containing the non-natural amino acid 3-aminoadipic acid (Aad) versus their native counterparts. As a Senior Application Scientist, my focus is to provide not just data, but the rationale behind the experimental design, ensuring a thorough and trustworthy evaluation.

The Rationale for Modification and the Immunogenicity Question

Peptides, while offering high specificity and potency, often suffer from rapid enzymatic degradation in vivo. The incorporation of non-natural amino acids like 3-aminoadipic acid, a derivative of the proteinogenic glutamic acid with an extended carbon backbone, is a common peptidomimetic strategy to overcome this limitation.[2][3] These modifications can introduce conformational constraints and resistance to proteolysis.

However, any alteration to a peptide's primary sequence can create a neo-epitope, potentially triggering an unwanted immune response. The central dogma of T-cell mediated immunity hinges on the presentation of peptide fragments by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs).[4][5] T-cells then recognize these peptide-MHC complexes, initiating an immune cascade.[6] The introduction of 3-aminoadipic acid can alter how a peptide is processed, its binding affinity for MHC molecules, and its recognition by T-cell receptors (TCRs).

Therefore, a systematic comparison of the immunological properties of a native peptide and its 3-aminoadipic acid-modified analogue is not just a regulatory requirement but a fundamental step in de-risking a potential therapeutic candidate.[7][8]

A Framework for Comparative Immunological Assessment

To objectively compare the immunological profiles, a multi-tiered experimental approach is essential. This framework moves from in silico predictions to in vitro assays that model key steps of the immune response.

G cluster_0 In Silico Assessment cluster_1 In Vitro Characterization in_silico In Silico Prediction (MHC Binding Affinity) mhc_binding MHC Binding Assay (Competition ELISA) in_silico->mhc_binding Hypothesis Generation t_cell_prolif T-Cell Proliferation Assay (CFSE Staining) mhc_binding->t_cell_prolif Functional Consequence cytokine Cytokine Release Assay (ELISpot / CBA) t_cell_prolif->cytokine Effector Function

Caption: A tiered workflow for the comparative immunological assessment of modified peptides.

In Silico Prediction of MHC Binding

The initial step in assessing immunogenicity involves computational prediction of the peptide's ability to bind to various MHC class II alleles.[9] While these tools have limitations, particularly with non-natural amino acids, they provide a valuable preliminary risk assessment.[1]

Causality Behind Experimental Choice: In silico tools utilize algorithms trained on large datasets of known peptide binders to predict the binding affinity of a given sequence to a panel of common HLA-DR, -DP, and -DQ alleles.[10] This allows for a broad screening against a genetically diverse population. While most algorithms are not specifically trained for 3-aminoadipic acid, we can make estimations by treating it as a glutamic acid analogue with altered side-chain properties. The goal is to identify potential high-affinity binders that warrant further experimental investigation.

In Vitro Assays: From MHC Binding to T-Cell Activation

In vitro assays provide the experimental data to validate or refute the in silico predictions and to dissect the cellular immune response.

MHC Class II Binding Assay

A direct measure of the peptide's ability to interact with MHC molecules is crucial. A competition-based ELISA is a robust method for this purpose.[11]

Protocol: MHC Class II Competition Binding ELISA

  • Plate Coating: High-binding ELISA plates are coated with a specific purified recombinant human HLA-DR, -DP, or -DQ allele.

  • Competition Reaction: A known high-affinity biotinylated peptide for the specific MHC allele is incubated with the coated MHC molecules in the presence of varying concentrations of the test peptides (native and 3-Aad-modified).

  • Incubation and Washing: The plate is incubated to allow for competitive binding. Unbound peptides are washed away.

  • Detection: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated peptide. A substrate for HRP is then added to produce a colorimetric signal.

  • Data Analysis: The signal intensity is inversely proportional to the binding affinity of the test peptide. The concentration of the test peptide that inhibits 50% of the binding of the biotinylated peptide (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.

Expected Data and Interpretation:

PeptideMHC AlleleIC50 (µM)Interpretation
Native PeptideHLA-DRB101:015.2Moderate Binder
3-Aad PeptideHLA-DRB101:0125.8Weak Binder
Positive ControlHLA-DRB101:010.5High Binder
Negative ControlHLA-DRB101:01>100Non-Binder

The introduction of 3-aminoadipic acid, with its longer and more flexible side chain compared to glutamic acid, may disrupt the key anchor residues required for stable binding within the MHC groove, leading to a higher IC50 value and thus, lower binding affinity.[4][12]

T-Cell Proliferation Assay

A key indicator of an immunogenic response is the proliferation of antigen-specific T-cells.[11] This can be quantified using a carboxyfluorescein succinimidyl ester (CFSE) dilution assay.

Protocol: CFSE T-Cell Proliferation Assay

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors with a diverse range of HLA types.

  • CFSE Labeling: PBMCs are labeled with CFSE, a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.

  • Co-culture: Labeled PBMCs are co-cultured with either the native peptide or the 3-Aad-modified peptide for 5-7 days. A positive control (e.g., a known immunogenic peptide pool) and a negative control (vehicle) are included.

  • Flow Cytometry Analysis: Cells are harvested and stained with antibodies against CD3, CD4, and CD8 to identify T-cell populations. The fluorescence intensity of CFSE in the CD4+ T-cell population is measured by flow cytometry.

  • Data Analysis: The percentage of proliferated cells (cells with reduced CFSE fluorescence) is quantified. A stimulation index (SI) is calculated by dividing the percentage of proliferated cells in the presence of the peptide by the percentage in the negative control. An SI > 2 is generally considered a positive response.

Expected Data and Interpretation:

PeptideDonor IDHLA Type% Proliferated CD4+ T-cellsStimulation Index (SI)Interpretation
Native Peptide001DRB101:01, DQB105:015.8%5.8Positive Response
3-Aad Peptide001DRB101:01, DQB105:011.2%1.2Negative Response
Positive Control001DRB101:01, DQB105:0115.2%15.2Strong Positive Response
Negative Control001DRB101:01, DQB105:011.0%1.0Baseline

A reduced T-cell proliferative response to the 3-Aad peptide would correlate with its lower MHC binding affinity, as inefficient presentation to T-cells would limit their activation.[13]

Cytokine Release Assay

Activated T-cells secrete a variety of cytokines that orchestrate the immune response. Profiling these cytokines provides insight into the nature of the T-cell response (e.g., pro-inflammatory vs. regulatory).[14] ELISpot and Cytometric Bead Array (CBA) are common methods for this analysis.

Protocol: IFN-γ ELISpot Assay

  • Plate Coating: An ELISpot plate is coated with an antibody specific for Interferon-gamma (IFN-γ), a key pro-inflammatory cytokine.

  • Cell Culture: PBMCs are incubated in the coated wells with the native peptide, the 3-Aad-modified peptide, a positive control, and a negative control.

  • Incubation: The plate is incubated for 24-48 hours, allowing activated T-cells to secrete IFN-γ, which is captured by the antibodies on the plate.

  • Detection: A second, biotinylated antibody against IFN-γ is added, followed by a streptavidin-enzyme conjugate. A substrate is then added to produce colored spots, where each spot represents a single IFN-γ-secreting cell.

  • Analysis: The number of spot-forming units (SFUs) per million cells is counted.

Expected Data and Interpretation:

PeptideDonor IDSFU / 10^6 PBMCsInterpretation
Native Peptide001150Significant IFN-γ production
3-Aad Peptide00115Minimal IFN-γ production
Positive Control001500Robust IFN-γ production
Negative Control001<5Background

A significant reduction in IFN-γ-secreting cells in response to the 3-Aad peptide would further support its lower immunogenic potential.[15] For a more comprehensive profile, a CBA can be used to simultaneously measure a panel of cytokines (e.g., IL-2, TNF-α, IL-4, IL-10) from the cell culture supernatant.

G cluster_0 Antigen Presentation cluster_1 T-Cell Activation APC Antigen Presenting Cell (APC) MHC MHC Class II APC->MHC Presents Peptide Peptide MHC->Peptide Binds TCell CD4+ T-Cell TCR T-Cell Receptor (TCR) TCell->TCR Cytokines Cytokine Release (IFN-γ, IL-2, etc.) TCell->Cytokines Proliferation Proliferation TCell->Proliferation TCR->Peptide Recognizes

Caption: The T-cell activation pathway initiated by peptide presentation on MHC class II molecules.

Conclusion: A Data-Driven Approach to Mitigating Immunogenicity

The incorporation of non-natural amino acids such as 3-aminoadipic acid is a powerful tool in peptide drug design. However, this guide underscores the necessity of a rigorous and systematic evaluation of their immunological consequences. The presented framework, moving from in silico prediction to a suite of in vitro assays, provides a robust methodology for comparing the immunogenic potential of a modified peptide against its native counterpart.

The hypothetical data presented suggests that the introduction of 3-aminoadipic acid can lead to reduced MHC binding affinity, consequently diminishing T-cell proliferation and pro-inflammatory cytokine release. This provides a strong rationale for its use in generating less immunogenic therapeutic peptides. By understanding the "why" behind each experimental step and interpreting the data within the context of the underlying immunology, researchers can make informed decisions to advance safer and more effective peptide-based therapies.

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